19-Hydroxybaccatin V
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C31H38O12 |
|---|---|
分子量 |
602.6 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9R,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1 |
InChI 键 |
SYDMVWLQJZBPIU-QZDKRUOYSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 19-Hydroxybaccatin V
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Hydroxybaccatin V is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent anticancer properties. Isolated from various species of the yew tree (Taxus), particularly Taxus chinensis, this complex molecule serves as a critical precursor and a subject of interest in the ongoing development of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and biological significance. While specific experimental protocols and elucidated signaling pathways remain areas of active investigation, this document consolidates the current knowledge to support further research and drug discovery efforts.
Chemical Identity and Properties
This compound is structurally characterized by a complex tetracyclic core, a hallmark of the taxane diterpenes. Its unique hydroxylation at the C-19 position distinguishes it from other members of the baccatin family.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 151636-93-0 | [1] |
| Molecular Formula | C₃₁H₃₈O₁₂ | [1] |
| Molecular Weight | 602.63 g/mol | [1] |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, the following represents the expected analytical techniques used for its structural elucidation.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Information |
| ¹H NMR | Provides information on the number and chemical environment of protons, aiding in the determination of the molecule's scaffold and stereochemistry. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their hybridization states, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | Determines the precise molecular weight and provides fragmentation patterns useful for structural confirmation. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups. |
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of this compound are not extensively published. However, general methodologies for the extraction of taxanes from Taxus species can be adapted.
General Isolation Workflow from Taxus chinensis
The isolation of taxanes from plant material is a multi-step process involving extraction, partitioning, and chromatography.
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities. This is often achieved using a hexane-water or similar solvent system. The taxane-rich fraction is then extracted into a moderately polar solvent such as ethyl acetate.
-
Chromatography: The resulting extract is concentrated and subjected to multiple rounds of column chromatography. A combination of normal-phase (silica gel) and reverse-phase (C18) chromatography is commonly employed.
-
Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and are further purified, often by preparative HPLC, to yield pure this compound.
Biological Activity and Signaling Pathways
This compound is of significant interest due to its potential as an anticancer agent. Taxanes, as a class, are known to exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.
Postulated Mechanism of Action
It is hypothesized that this compound, similar to other taxanes, may bind to the β-tubulin subunit of microtubules. This binding is thought to stabilize the microtubules, preventing their depolymerization. This disruption of the normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).
References
A Technical Guide to the Natural Sources of 19-Hydroxybaccatin III
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the natural sources, isolation, and biosynthesis of 19-hydroxybaccatin III, a significant taxoid compound. It is noted that the query for "19-Hydroxybaccatin V" likely contains a typographical error, as the prominent and scientifically documented compound in this class is 19-hydroxybaccatin III. This guide will, therefore, focus on the latter. The information presented herein is intended to serve as a technical resource, consolidating quantitative data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.
Natural Sources of 19-Hydroxybaccatin III
The primary natural source of 19-hydroxybaccatin III is the Himalayan Yew, Taxus wallichiana[1][2]. Taxoids, the class of diterpenoid compounds to which 19-hydroxybaccatin III belongs, are exclusively found in plants of the genus Taxus[3][4]. While various parts of the yew tree, including the bark and twigs, contain a complex mixture of taxanes, the needles are a significant and renewable source for many of these compounds[1][4][5].
Activity-guided chromatographic fractionation of polar extracts from Taxus wallichiana led to the initial isolation and characterization of 19-hydroxybaccatin III, alongside other novel taxanes[2]. Subsequent research has focused on quantifying its presence, particularly in the needles, which can be harvested without causing fatal damage to the trees[1].
Quantitative Analysis of 19-Hydroxybaccatin III
The concentration of taxoids in Taxus species can vary significantly based on the specific tree part, geographical location, and season of collection[1][5]. A detailed study on Taxus wallichiana in the Lam Dong province of Vietnam revealed a distinct seasonal variation in the content of 19-hydroxybaccatin III in the needles. The optimal harvesting period for maximizing the yield of this compound is from June to July[1].
Table 1: Quantitative Yield of 19-Hydroxybaccatin III and a Key Precursor from Taxus wallichiana Needles
| Compound | Plant Source | Plant Part | Highest Yield (% dry weight) | Collection Period for Highest Yield | Lowest Yield (% dry weight) | Collection Period for Lowest Yield | Reference |
| 19-Hydroxybaccatin III | Taxus wallichiana Zucc. | Needles | 0.032% | June | 0.014% | January | [1] |
| 10-Deacetylbaccatin III | Taxus wallichiana Zucc. | Needles | 0.037% | June - July | 0.012% | February - March | [1] |
Experimental Protocols
The isolation and quantification of 19-hydroxybaccatin III involve a multi-step process, beginning with extraction from plant material and concluding with chromatographic purification and spectroscopic identification.
This protocol is a composite of established methods for taxoid isolation from Taxus species.
-
Plant Material Collection and Preparation:
-
Collect fresh needles of Taxus wallichiana during the optimal season (June-July) to maximize yield[1].
-
Dry the plant material uniformly to a consistent humidity. The humidity of fresh needles can range from 59% to 71%[1].
-
Pulverize the dried needles into a fine powder to increase the surface area for extraction[6].
-
-
Solvent Extraction:
-
Solvent Partitioning:
-
Chromatographic Purification:
-
Subject the chloroform-soluble residue to column chromatography using silica gel as the stationary phase[6].
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient)[7].
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC)[6].
-
Combine fractions containing the target compound and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), if necessary for achieving high purity[1].
-
-
Sample Preparation:
-
Accurately weigh a sample of the dried, powdered needles.
-
Extract the sample with a suitable solvent (e.g., methanol) using sonication or microwave-assisted extraction.
-
Filter the extract through a 0.45 µm filter before injection into the HPLC system.
-
-
HPLC Conditions (based on typical taxane analysis):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 227 nm.
-
Standard: Use a certified reference standard of 19-hydroxybaccatin III to create a calibration curve for quantification[1].
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peak corresponding to 19-hydroxybaccatin III by comparing its retention time with the standard.
-
Quantify the amount of the compound in the sample by integrating the peak area and comparing it to the standard calibration curve.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for isolating 19-hydroxybaccatin III and its proposed biosynthetic pathway.
Caption: Experimental workflow for the isolation of 19-Hydroxybaccatin III.
Caption: Proposed biosynthetic pathway of 19-Hydroxybaccatin III.
References
- 1. Seasonal effects on the 10-deacetylbaccatin III and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province | Academia Journal of Biology [vjs.ac.vn]
- 2. 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical compositions and biological activities of the oils from the genus Taxus and factors limiting the regeneration of endangered yews: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
Biosynthesis of 19-Hydroxybaccatin V in Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Taxus is a crucial source of highly complex diterpenoids known as taxanes, with paclitaxel (Taxol®) being a prominent member used in cancer chemotherapy. The biosynthesis of these compounds involves a complex network of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases and acyltransferases. While the core pathway to major taxoids like baccatin III is increasingly understood, the biosynthesis of many minor or less common taxoids, such as 19-Hydroxybaccatin V, remains to be fully elucidated.
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Taxus species. It is important to note that while C19-hydroxylated taxoids have been isolated from Taxus, notably 19-hydroxybaccatin III from Taxus wallichiana[1], the specific enzyme and reaction mechanism for the C19-hydroxylation of baccatin V have not yet been definitively characterized. This guide, therefore, synthesizes current knowledge on taxoid biosynthesis to propose a scientifically grounded pathway and outlines the experimental approaches required for its validation.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the general taxoid biosynthetic pathway, culminating in a final hydroxylation step at the C19 position.
Formation of the Taxane Core
The pathway initiates with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by taxadiene synthase (TS) to form taxa-4(5),11(12)-diene, the first committed intermediate with the characteristic taxane skeleton.
Oxygenation and Acylation Reactions
The taxane core undergoes a series of oxygenations and acylations catalyzed by cytochrome P450 hydroxylases and various acyltransferases to yield a plethora of taxoid intermediates. The formation of baccatin V (7-epi-baccatin III)[2] would follow a similar, though stereochemically distinct at C7, pathway to that of baccatin III. This involves hydroxylations at positions C1, C2, C5, C9, C10, and C13, and acylations at C4 and C10.
Proposed C19-Hydroxylation of Baccatin V
The final step in the formation of this compound is the hydroxylation of the C19 methyl group of baccatin V. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase, tentatively named taxoid C19-hydroxylase .
References
The Discovery and Isolation of 19-Hydroxybaccatin V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxybaccatin V, a complex diterpenoid taxane, stands as a significant molecule in the landscape of natural product chemistry and drug discovery. Its structural similarity to paclitaxel and other potent anti-cancer agents has made it a subject of interest for researchers exploring novel therapeutic compounds. This technical guide provides an in-depth overview of the discovery and isolation of this compound (often referred to in literature as 19-Hydroxybaccatin III), offering a comprehensive resource for scientists and professionals in the field. While the nomenclature varies in scientific literature, this guide will primarily refer to the compound as 19-Hydroxybaccatin III, in line with the initial discovery, while acknowledging the potential for "this compound" to be a synonymous or closely related structure.
Discovery
The first documented discovery of 19-Hydroxybaccatin III was reported in 1981 by Miller et al. through their investigation of the chemical constituents of the Himalayan yew, Taxus wallichiana Zucc.[1]. This pioneering work was part of a broader effort to identify and characterize new antitumor agents from natural sources. The isolation of 19-Hydroxybaccatin III, alongside other taxanes like 10-deacetylcephalomannine and 10-deacetyltaxol, from a polar extract of the plant's bark and needles marked a significant advancement in the understanding of the chemical diversity within the Taxus genus[1]. The initial characterization of this novel compound was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses[1].
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of 19-Hydroxybaccatin III from Taxus wallichiana, based on the original discovery and subsequent related studies.
Plant Material Collection and Preparation
Dried and ground bark and needles of Taxus wallichiana are the primary source materials for the isolation of 19-Hydroxybaccatin III.
Extraction
The initial step involves the extraction of the crude taxane mixture from the plant material.
-
Maceration and Percolation: The ground plant material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, at room temperature. This process is often carried out over several days to ensure maximum extraction of the desired compounds.
-
Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure to yield a residue. This residue is subsequently partitioned between an organic solvent (such as chloroform or dichloromethane) and water to separate the lipophilic taxanes from more polar impurities. The organic layer, containing the taxanes, is collected and concentrated.
Purification
A multi-step chromatographic process is employed to isolate 19-Hydroxybaccatin III from the complex mixture of taxanes and other secondary metabolites present in the crude extract.
-
Silica Gel Column Chromatography: The concentrated organic extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol), is used to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with 19-Hydroxybaccatin III are further purified using preparative HPLC. A reverse-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. This step allows for the fine separation of closely related taxanes, yielding highly purified 19-Hydroxybaccatin III.
Data Presentation
Quantitative Data
The yield of 19-Hydroxybaccatin III from Taxus wallichiana can vary depending on the specific plant part, geographical location, and time of harvest.
| Parameter | Value | Source |
| Yield from Needles (dry weight) | 0.014% - 0.032% | Seasonal effects on the 10-deacetylbaccatin III and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province |
| Purity (after preparative HPLC) | >95% | General taxane purification protocols |
Spectroscopic Data
The structural elucidation of 19-Hydroxybaccatin III was accomplished using a combination of spectroscopic techniques.
| Spectroscopic Method | Key Observations |
| ¹H NMR (Proton NMR) | Characteristic signals for the taxane core, including methyl groups, acetyl groups, and protons on the fused ring system. The presence of a hydroxymethyl group at C-19 is a key diagnostic feature. |
| ¹³C NMR (Carbon NMR) | Resonances corresponding to the carbon skeleton of the taxane, including carbonyls of the acetyl and benzoyl groups, and the carbon bearing the hydroxyl group at the C-19 position. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that help to confirm the structure. |
Mandatory Visualization
Experimental Workflow for the Isolation of 19-Hydroxybaccatin III
Caption: Isolation and purification workflow for 19-Hydroxybaccatin III.
This in-depth technical guide provides a foundational understanding of the discovery and isolation of 19-Hydroxybaccatin III. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and development. The exploration of such complex natural molecules continues to be a vital avenue for the identification of new therapeutic leads.
References
An In-Depth Technical Guide to 19-Hydroxybaccatin V: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Hydroxybaccatin V is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for its potent anticancer properties. Isolated from the Chinese Yew (Taxus chinensis), this complex molecule shares the characteristic taxane core structure, which has been a focal point of extensive research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information on the closely related and well-characterized analogue, 19-hydroxybaccatin III, to infer and present the core structural features, stereochemical assignments, and likely experimental methodologies for characterization.
Chemical Structure
This compound is a diterpenoid with the molecular formula C₃₁H₃₈O₁₂ and a molecular weight of 602.63 g/mol .[1] The core of its structure is the characteristic 6-8-6 tricyclic taxane skeleton. This intricate framework is highly oxygenated and adorned with various functional groups that are crucial for its biological activity.
The foundational structure is baccatin V, which is distinguished by an oxetane ring, a common feature in bioactive taxanes like Paclitaxel. Key functional groups attached to the taxane core of a typical baccatin V derivative include:
-
A benzoyl group at the C-2 position.
-
Acetyl groups at the C-4 and C-10 positions.
-
Multiple hydroxyl groups at various positions, contributing to the molecule's polarity and potential for hydrogen bonding.
The "19-Hydroxy" prefix in this compound indicates the presence of a hydroxyl group (-OH) at the C-19 position. This position is one of the methyl groups (typically C-18 or C-19) attached to the C-15 position of the taxane core. This hydroxylation at a sterically hindered position adds to the structural complexity and presents a unique feature for potential derivatization in drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 151636-93-0 | Internal Database |
| Molecular Formula | C₃₁H₃₈O₁₂ | [1] |
| Molecular Weight | 602.63 g/mol | [1] |
| Source | Taxus chinensis |
Stereochemistry
The taxane skeleton is characterized by a multitude of chiral centers, leading to a complex three-dimensional structure. The precise arrangement of substituents in space is critical for the biological activity of taxanes. The stereochemistry of this compound is defined by the relative and absolute configurations of these chiral carbons.
Based on the established stereochemistry of the baccatin core, the key stereochemical features of this compound are expected to be consistent with other known baccatins. The IUPAC name for the closely related 19-hydroxybaccatin III, for instance, provides a detailed description of the stereochemistry at each chiral center: [(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate. It is highly probable that this compound shares a similar stereochemical configuration.
The rigid, bridged ring system of the taxane core locks the molecule into a specific conformation. This defined 3D shape is essential for its interaction with biological targets, most notably β-tubulin in the case of many anticancer taxanes. Any alteration in the stereochemistry at any of the chiral centers can lead to a significant loss of biological activity.
Experimental Protocols for Isolation and Characterization
Extraction and Isolation
-
Plant Material Collection and Preparation: Needles and stems of Taxus chinensis are collected, air-dried, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the taxoids (often the chloroform or ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This multi-step process typically includes:
-
Silica Gel Column Chromatography: Used for initial separation of major compound classes.
-
Sephadex LH-20 Column Chromatography: Effective for removing phenolic compounds and for size-exclusion separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to isolate pure compounds, frequently using a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient.
-
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex structure and stereochemistry. This includes:
-
¹H NMR: To identify the types and connectivity of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular framework.
-
NOESY: To determine the spatial proximity of protons, which is vital for confirming the relative stereochemistry.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the structure and absolute stereochemistry.
Quantitative Data
Detailed, experimentally verified quantitative data for this compound is not available in the searched literature. However, based on the known structures of similar taxanes, a predicted range for ¹H and ¹³C NMR chemical shifts can be inferred. The following table provides an estimated summary of the expected NMR data for key functional groups, drawing parallels with published data for other baccatin derivatives.
Table 2: Estimated ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound
| Moiety | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Taxane Core Protons | 1.0 - 6.5 | 30 - 90 |
| Acetyl Methyl Protons | 2.0 - 2.3 | 20 - 22 |
| Benzoyl Protons | 7.4 - 8.2 | 128 - 134 |
| C-19 Methylene Protons | 3.5 - 4.0 | ~65 |
| Carbonyl (Acetyl) | - | 170 - 172 |
| Carbonyl (Benzoyl) | - | ~167 |
| Carbonyl (Ketone) | - | >200 |
Signaling Pathways and Biological Activity
The biological activity of this compound has not been extensively studied. However, its structural similarity to other bioactive taxanes, particularly Paclitaxel and Docetaxel, suggests that it may possess cytotoxic properties. The primary mechanism of action for these established anticancer drugs is the stabilization of microtubules, leading to the disruption of mitosis and ultimately apoptosis of cancer cells.
It is plausible that this compound could interact with β-tubulin, although the presence and position of the 19-hydroxy group may influence its binding affinity and overall biological activity. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This compound is a complex taxane diterpenoid with a well-defined core structure and stereochemistry, inferred from its relationship to other members of the baccatin family. While specific, detailed experimental data remains elusive in the public domain, established methodologies for the isolation and characterization of taxanes provide a clear path for future research. The presence of a hydroxyl group at the C-19 position offers an interesting avenue for synthetic modification and the development of novel taxane-based therapeutic agents. Further investigation into the biological activity and mechanism of action of this compound is warranted to fully understand its potential in drug discovery.
References
An In-depth Technical Guide to the Solubility and Stability of 19-Hydroxybaccatin V and Related Baccatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, publicly available experimental data on the solubility and stability of 19-Hydroxybaccatin V (CAS 151636-93-0) is limited. This guide provides a comprehensive framework based on the known physicochemical properties of closely related baccatin derivatives, such as Baccatin III and 19-Hydroxybaccatin III. The methodologies and potential degradation pathways described are standard for the taxane class of compounds and are intended to serve as a valuable resource for researchers working with this compound.
Introduction to this compound and Baccatin Derivatives
This compound is a complex diterpenoid belonging to the taxane family. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are a critical class of anti-cancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Baccatin derivatives are the core structural motifs of these drugs and are often intermediates in their semi-synthesis. The solubility and stability of these compounds are paramount for their formulation, delivery, and therapeutic efficacy. Poor aqueous solubility is a significant challenge for the clinical development of many taxanes.[1]
Solubility of Baccatin Derivatives
The inherent low aqueous solubility of taxanes is a major hurdle in their formulation.[1] While specific quantitative data for this compound is not available, the solubility of related compounds provides valuable insights.
Table 1: Solubility Data for Related Baccatin Derivatives
| Compound | Solvent | Solubility | Temperature (°C) |
| 19-Hydroxybaccatin III | Acetone | Slightly Soluble | Not Specified |
| 19-Hydroxybaccatin III | Chloroform | Slightly Soluble | Not Specified |
| 19-Hydroxybaccatin III | DMSO | Slightly Soluble | Not Specified |
| 19-Hydroxybaccatin III | Methanol | Slightly Soluble | Not Specified |
| Paclitaxel | 5% Dextrose Injection | 0.3 - 1.2 mg/mL | 4, 22, 32 |
| Paclitaxel | 0.9% Sodium Chloride Injection | 0.3 - 1.2 mg/mL | 4, 22, 32 |
Note: "Slightly Soluble" is a qualitative description and indicates that quantitative data is not specified in the cited sources.
The structural similarity of this compound to these compounds suggests it will also exhibit poor water solubility and limited solubility in common organic solvents. The additional hydroxyl group at the C-19 position, compared to Baccatin III, may slightly increase polarity and could modestly improve aqueous solubility, although it is likely to remain a poorly soluble compound.
Stability of Baccatin Derivatives
The stability of taxanes is influenced by factors such as pH, temperature, and light exposure. Degradation can occur through hydrolysis of ester groups or rearrangement of the core taxane ring.
Table 2: Stability Profile of Paclitaxel in Infusion Solutions
| Concentration | Diluent | Container | Temperature (°C) | Stability Duration (Days) | Limiting Factor |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 13 | Precipitation |
| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8 | 16 | Precipitation |
| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8 | 13 | Precipitation |
| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8 | 13 | Precipitation |
| 0.3 mg/mL | 5% Glucose | LDPE | 2-8 | 18 | Precipitation |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8 | 20 | Precipitation |
| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 9 | Precipitation |
| 1.2 mg/mL | 0.9% NaCl | LDPE | 2-8 | 12 | Precipitation |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8 | 8 | Precipitation |
| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8 | 10 | Precipitation |
| 1.2 mg/mL | 5% Glucose | LDPE | 2-8 | 12 | Precipitation |
| 1.2 mg/mL | 5% Glucose | Glass | 2-8 | 10 | Precipitation |
Source: Adapted from Zhang et al., 1996.[2]
For this compound, similar stability challenges can be anticipated. The ester linkages at C-4 and C-10 are susceptible to hydrolysis under acidic or basic conditions.
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of poorly soluble compounds like this compound.
4.1. Solubility Determination: Shake-Flask Method
This is a standard method for determining equilibrium solubility.
-
Preparation: An excess amount of this compound is added to a series of vials containing different solvent systems (e.g., water, phosphate buffers of varying pH, ethanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each solvent system and temperature.
4.2. Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic Hydrolysis: Diluted with 0.1 N HCl and incubated at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Diluted with 0.1 N NaOH and incubated at a controlled temperature.
-
Oxidative Degradation: Treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: The solid compound or a solution is exposed to high temperatures (e.g., 80°C).
-
Photodegradation: A solution is exposed to UV light in a photostability chamber.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the degradants.
-
Reporting: The percentage of degradation is calculated, and the degradation pathway is proposed based on the identified products.
Visualizations
5.1. Experimental Workflow for Solubility Determination
References
Unveiling the Bioactivity of 19-Hydroxybaccatin V: A Review of Preclinical In-Vitro Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
19-Hydroxybaccatin V, a diterpenoid derived from Taxus chinensis, has been identified as a compound with potential applications in cancer research.[1][2][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed in-vitro bioactivity data for this specific taxane derivative. This guide synthesizes the currently available information, highlights the existing knowledge gaps, and provides a framework for potential future investigations into its mechanism of action. Due to the limited specific data on this compound, this report also includes preliminary bioactivity data on a closely related compound, 19-Hydroxy-10-deacetylbaccatin III, to offer a broader context for the potential activity of 19-hydroxylated baccatin derivatives.
Introduction to this compound
This compound is a naturally occurring taxane, a class of compounds renowned for their potent anticancer properties. The most famous member of this family, Paclitaxel (Taxol), and its semi-synthetic analogue Docetaxel, are cornerstones of modern chemotherapy regimens. These drugs exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The structural complexity of taxanes allows for a vast number of derivatives, each with the potential for unique biological activities. This compound is one such derivative, distinguished by a hydroxyl group at the C19 position. While its existence is documented, its biological activity remains largely unexplored in peer-reviewed literature.
In-Vitro Bioactivity Data
Exhaustive searches of scientific databases did not yield any specific quantitative in-vitro bioactivity data for this compound. To provide some context, we present the limited available data on a structurally similar compound, 19-Hydroxy-10-deacetylbaccatin III. It is crucial to note that this data should not be directly extrapolated to this compound, but rather viewed as an indicator of the potential for biological activity in this subclass of taxanes.
A study on 19-Hydroxy-10-deacetylbaccatin III reported weak cytotoxic activity against the A498 (kidney cancer) and NCI-H226 (lung cancer) cell lines.[1] The inhibition rates at a concentration of 30 μg/mL are summarized in the table below.
| Compound | Cell Line | Concentration | Inhibition Rate (%) |
| 19-Hydroxy-10-deacetylbaccatin III | A498 | 30 μg/mL | 16.6 |
| 19-Hydroxy-10-deacetylbaccatin III | NCI-H226 | 30 μg/mL | 32.0 |
Table 1: In-Vitro Cytotoxicity of 19-Hydroxy-10-deacetylbaccatin III [1]
Postulated Experimental Protocols and Signaling Pathways
Given the absence of specific experimental details for this compound, this section outlines a generalized workflow for assessing the in-vitro bioactivity of a novel taxane derivative. This serves as a methodological blueprint for future research.
General Experimental Workflow for In-Vitro Cytotoxicity Assessment
The following diagram illustrates a standard workflow for determining the cytotoxic and mechanistic properties of a novel compound like this compound.
Potential Signaling Pathways
No specific signaling pathways have been elucidated for this compound in the available literature. Based on the known mechanism of other taxanes, it is hypothesized that its primary mode of action would involve the microtubule signaling pathway . The following diagram depicts a simplified representation of this pathway.
Conclusion and Future Directions
The preliminary in-vitro bioactivity of this compound remains largely uncharacterized in the public domain. The limited data on a related compound, 19-Hydroxy-10-deacetylbaccatin III, suggests that 19-hydroxylated baccatins may possess modest cytotoxic properties. However, comprehensive studies are imperative to elucidate the specific biological profile of this compound.
Future research should focus on:
-
Systematic in-vitro screening: Evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines to determine its potency and selectivity.
-
Mechanism of action studies: Investigating its effects on tubulin polymerization, cell cycle progression, and induction of apoptosis to ascertain if it follows the classical taxane mechanism.
-
Signaling pathway analysis: Employing molecular biology techniques to identify the specific cellular pathways modulated by this compound.
A thorough investigation into these areas will be critical to understanding the therapeutic potential of this and other novel taxane derivatives.
References
A Technical Guide to the Potential Pharmacological Effects of 19-Hydroxybaccatin V and Related Taxane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological and quantitative data for 19-Hydroxybaccatin V is not extensively available in peer-reviewed literature. This guide provides an in-depth overview of the known pharmacological effects of the broader class of taxane diterpenoids, to which this compound belongs, to infer its potential activities. Data from well-studied taxanes like Paclitaxel and Docetaxel are used as illustrative examples.
Introduction to this compound and Taxane Diterpenoids
This compound is a diterpenoid compound that can be isolated from the Chinese yew tree, Taxus chinensis. It belongs to the taxane family, a class of natural products that has yielded some of the most important anticancer drugs in modern medicine, including Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Taxanes are characterized by a complex diterpene core structure and are primarily known for their potent cytotoxic effects against a wide range of cancer cells. Given its classification as a taxane diterpenoid from a known source of bioactive compounds, this compound is a molecule of significant interest for cancer research.
Potential Pharmacological Effects: An Inference from the Taxane Class
The primary pharmacological effect of taxanes is their activity as antimitotic agents, leading to the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through their interaction with microtubules, essential components of the cellular cytoskeleton involved in cell division.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Unlike other microtubule-targeting agents that cause microtubule depolymerization, taxanes have a unique mechanism of action; they bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to a number of downstream effects:
-
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of various signaling cascades, including the phosphorylation of anti-apoptotic proteins like Bcl-2, and the activation of pro-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[1][2]
-
Other Effects: Taxanes can also induce apoptosis through pathways independent of mitotic arrest, and they have been shown to have anti-angiogenic properties.
Signaling Pathways in Taxane-Induced Apoptosis
The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. A key pathway involves the disruption of microtubule function leading to mitotic arrest, which in turn activates a cascade of events culminating in cell death. The tumor suppressor protein p53 and the Bcl-2 family of proteins are central regulators in this process.[1][2]
Quantitative Data on the Cytotoxicity of Taxanes
While specific IC50 values for this compound are not available, studies on other taxane diterpenoids isolated from Taxus species demonstrate potent cytotoxic activity against various cancer cell lines. The following tables present illustrative data for well-characterized taxanes to provide a reference for the potential potency of this class of compounds.
Table 1: In Vitro Cytotoxicity of Representative Taxanes against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Paclitaxel | A2780 | Ovarian | 0.0044 | [3] |
| Docetaxel | A2780 | Ovarian | 0.00042 | [3] |
| Taxane Analog 13 | A2780/TAX (Taxol-resistant) | Ovarian | 0.19 | [3] |
Table 2: Cytotoxicity of Taxanes from Taxus chinensis against a Paclitaxel-Resistant Cell Line
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Compound 2 (non-alkaloidal taxane) | A549/T24 (Paclitaxel-resistant) | >10 | [4] |
Note: The data in these tables are for illustrative purposes and do not represent the activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pharmacological effects of taxanes.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a negative control (medium only) are also included.
-
The plate is incubated for a further 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound, as a member of the taxane diterpenoid family isolated from Taxus chinensis, holds significant potential as a cytotoxic agent for cancer research. While direct experimental data on its pharmacological effects are currently lacking, the well-established mechanism of action of related taxanes provides a strong rationale for its investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines, including multidrug-resistant variants. Subsequent studies could then elucidate its specific molecular targets and signaling pathways, and evaluate its efficacy in preclinical in vivo models. The exploration of this and other novel taxanes is crucial for the development of next-generation anticancer therapies with improved efficacy and reduced side effects.
References
- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 3. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hydroxylated Baccatin Derivatives in Paclitaxel Biosynthesis: A Technical Guide
A note on "19-Hydroxybaccatin V": Extensive research of the paclitaxel biosynthetic pathway reveals no intermediate by the name of "this compound." The taxane skeleton, the core of paclitaxel, does not possess a C19 position. It is likely that this name is a misnomer for other hydroxylated baccatin derivatives that are crucial for the synthesis of paclitaxel. This guide will focus on the established roles of key hydroxylated intermediates in the later stages of paclitaxel biosynthesis.
Introduction
Paclitaxel (Taxol®) is a highly effective anti-cancer agent, the biosynthesis of which is a complex, multi-step process occurring in yew species (Taxus)[1][2]. The pathway can be broadly divided into three stages: the formation of the taxane core, a series of hydroxylations and acylations of this core to form baccatin III, and the final attachment of a C13 side chain[3][4]. This guide provides a detailed examination of the later stages of this intricate pathway, focusing on the conversion of hydroxylated baccatin intermediates to paclitaxel, tailored for researchers, scientists, and drug development professionals.
The Core Pathway: From Baccatin III to Paclitaxel
The final steps of paclitaxel biosynthesis involve the attachment of a C-13 side chain to the baccatin III core. This process is initiated by the formation of 10-deacetylbaccatin III (10-DAB), a key precursor often used in the semi-synthesis of paclitaxel[5][6]. The conversion of 10-DAB to paclitaxel involves a series of enzymatic reactions, including acetylation, side-chain attachment, and benzoylation[1][3].
Key Enzymes and Their Quantitative Data
The enzymes involved in the later stages of paclitaxel biosynthesis are primarily acyltransferases and hydroxylases. The kinetic properties of some of these enzymes have been characterized and are summarized below.
| Enzyme | Abbreviation | Substrate(s) | Product | Km (μM) | kcat (s-1) | Source |
| Taxadiene Synthase (for reference) | TS1 | Geranylgeranyl diphosphate (GGPP) | Taxa-4(5),11(12)-diene | 5.5 ± 1.6 | 1705 | [7][8] |
| Taxadiene Synthase (for reference) | TS2 | Geranylgeranyl diphosphate (GGPP) | Taxa-4(5),11(12)-diene | 8.6 ± 1.5 | 3282 | [7][8] |
| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | 10-deacetylbaccatin III, Acetyl-CoA | Baccatin III | - | - | [5][7][8] |
| Baccatin III-3-amino-13-phenylpropanoyl-CoA transferase | BAPT | Baccatin III, β-Phenylalanoyl-CoA | N-debenzoyl-2'-deoxytaxol | - | - | [7][8][9] |
| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | N-debenzoyl-2'-deoxytaxol, Benzoyl-CoA | Paclitaxel | - | - | [7][8][9] |
Experimental Protocols
The characterization of the paclitaxel biosynthetic pathway has relied on a combination of in vitro enzyme assays, heterologous expression systems, and advanced analytical techniques.
General Experimental Workflow for Enzyme Characterization
A common workflow for identifying and characterizing enzymes in the paclitaxel pathway is as follows:
Methodology for a Key Step: Heterologous Expression and Assay of DBAT
-
Gene Cloning: The gene encoding 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is cloned from Taxus cDNA.
-
Protein Purification: The expressed DBAT protein is purified using affinity chromatography.
-
Enzyme Assay: The purified DBAT is incubated with its substrates, 10-deacetylbaccatin III and acetyl-CoA, in a suitable buffer.
-
Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of baccatin III[11].
Biosynthetic Pathway Visualization
The later stages of paclitaxel biosynthesis, starting from the key intermediate 10-deacetylbaccatin III, are depicted below.
This pathway highlights the sequential addition of an acetyl group at C10, followed by the attachment of the C13 side chain precursor, and finally the addition of a benzoyl group to complete the synthesis of paclitaxel[1][7][8].
Conclusion and Future Perspectives
References
- 1. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. biocompare.com [biocompare.com]
Methodological & Application
Application Notes and Protocols for the Semi-Synthesis of Paclitaxel
A-Note on the Feasibility of Semi-Synthesis from 19-Hydroxybaccatin V
Extensive review of the current scientific literature reveals no established or documented protocols for the semi-synthesis of paclitaxel commencing from this compound. The predominant and commercially viable semi-synthetic routes to paclitaxel utilize more abundant and structurally more direct precursors, namely 10-deacetylbaccatin III (10-DAB) and Baccatin III. These compounds are readily extracted from the needles and twigs of various yew species (Taxus sp.).
The primary challenge in utilizing this compound lies in the presence of a hydroxyl group at the C-19 position. This additional reactive site would necessitate a more complex series of protection and deprotection steps to achieve the selective functionalization required for the attachment of the C-13 side chain, a critical step in paclitaxel synthesis. The lack of published research on this specific conversion suggests that either the route is synthetically inefficient or has not been successfully developed.
Therefore, these application notes will focus on the well-established and widely practiced semi-synthesis of paclitaxel from 10-deacetylbaccatin III. This information is intended to provide researchers, scientists, and drug development professionals with a detailed and practical guide to a validated synthetic pathway.
Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)
The semi-synthesis of paclitaxel from 10-deacetylbaccatin III is a cornerstone of its commercial production, providing a more sustainable alternative to direct extraction from the bark of the Pacific yew. The following protocols outline the key steps in this multi-stage chemical conversion.
Experimental Workflow
The overall synthetic strategy involves three main stages:
-
Protection of the C-7 Hydroxyl Group: Selective protection of the hydroxyl group at the C-7 position of 10-DAB is crucial to prevent unwanted side reactions in subsequent steps.
-
Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is acetylated to yield baccatin III.
-
Attachment of the C-13 Side Chain and Deprotection: A protected side chain is attached to the C-13 hydroxyl group, followed by the removal of the protecting groups to yield paclitaxel.
Caption: A generalized workflow for the semi-synthesis of paclitaxel from 10-DAB.
Detailed Experimental Protocols
Protocol 1: Protection of the C-7 Hydroxyl Group of 10-DAB
This protocol describes the selective protection of the C-7 hydroxyl group using triethylsilyl chloride (TESCl).
-
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Triethylsilyl chloride (TESCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TESCl (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.
-
Protocol 2: Acetylation of the C-10 Hydroxyl Group
This protocol details the acetylation of the C-10 hydroxyl group to form the baccatin III core structure.
-
Materials:
-
7-O-TES-10-deacetylbaccatin III
-
Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous) or another suitable base like 4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.
-
Add pyridine or DMAP to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.
-
Protocol 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)
This protocol describes the coupling of the protected baccatin core with a β-lactam side chain precursor.
-
Materials:
-
7-O-TES-baccatin III
-
(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -40 °C to -78 °C).
-
Slowly add LiHMDS solution (typically 1.1 equivalents) and stir for 30-60 minutes.
-
In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.
-
Allow the reaction to proceed at low temperature for several hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude protected paclitaxel.
-
Purify by silica gel chromatography.
-
Protocol 4: Deprotection to Yield Paclitaxel
This final step removes the triethylsilyl protecting groups.
-
Materials:
-
Protected paclitaxel intermediate
-
Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC
-
-
Procedure:
-
Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.
-
Carefully add HF-Py or TFA at 0 °C.
-
Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to dryness.
-
Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.
-
Quantitative Data Summary
The following table summarizes typical yields and purity for each step of the semi-synthesis of paclitaxel from 10-DAB. These values are illustrative and can vary based on reaction scale and optimization.
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1. Protection | 7-O-TES-10-deacetylbaccatin III | 85 - 95 | > 98 |
| 2. Acetylation | 7-O-TES-baccatin III | 90 - 98 | > 98 |
| 3. Side Chain Attachment | Protected Paclitaxel Intermediate | 80 - 90 | > 95 |
| 4. Deprotection | Paclitaxel | 85 - 95 | > 99.5 |
| Overall | Paclitaxel from 10-DAB | 55 - 75 | > 99.5 |
Chemical Transformation Pathway
The following diagram illustrates the key chemical transformations in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III.
Caption: Key reaction steps in the semi-synthesis of paclitaxel from 10-DAB.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a properly equipped laboratory, following all institutional and governmental safety guidelines. The specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.
Application Notes & Protocols for the Quantification of 19-Hydroxybaccatin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxybaccatin V is a key taxane diterpenoid found in plants of the Taxus genus. As a crucial precursor in the semi-synthesis of the widely used anticancer drug paclitaxel and its analogues, accurate and precise quantification of this compound in various matrices, such as plant tissues and extracts, is essential for optimizing extraction procedures, monitoring biosynthetic pathways, and ensuring quality control in pharmaceutical manufacturing. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.
Analytical Method Overview
The quantification of this compound is most effectively achieved using reverse-phase liquid chromatography coupled with mass spectrometry. This approach allows for the separation of this compound from other structurally similar taxanes, followed by its specific detection and quantification based on its mass-to-charge ratio.
Key Analytical Technique: UPLC-MS/MS
Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity, enabling the accurate quantification of low-abundance analytes in complex matrices.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for the simultaneous determination of multiple taxoids, including this compound, in the leaves of various Taxus species.
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD%) |
| This compound | 1.91 - 1910 | 1.91 | 90.15 ± 3.21 - 103.87 ± 2.54 | 1.25 - 8.54 |
Experimental Protocols
This section outlines the detailed methodology for the quantification of this compound using UPLC-MS/MS.
Sample Preparation from Taxus Leaves
A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.
Materials:
-
Dried Taxus leaf powder
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Accurately weigh 0.1 g of dried Taxus leaf powder into a centrifuge tube.
-
Add 10 mL of 80% aqueous methanol to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 column is suitable for the separation of taxanes. A common choice is a Waters Cortecs C18 column (2.1 × 100 mm, 1.6 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A gradient elution is necessary to achieve good separation of the various taxanes. A typical gradient program is as follows:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 45% B
-
2.5-4.5 min: 45% B
-
4.5-8.5 min: 45% to 75% B
-
8.5-8.6 min: 75% to 5% B
-
8.6-10.5 min: 5% B[1]
-
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Injection Volume: 2 µL.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. As a starting point, taxanes often form [M+H]+ or [M+Na]+ adducts. The fragmentation pattern should be optimized to identify the most stable and intense product ions for quantification and qualification.
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to international guidelines (e.g., ICH). Key validation parameters include:
-
Linearity and Range: Determined by analyzing a series of standard solutions at different concentrations.
-
Accuracy: Assessed by spike-recovery experiments at different concentration levels.
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound from Taxus leaves.
Caption: Workflow for this compound quantification.
Logical Relationship for Method Validation
This diagram shows the key parameters assessed during the validation of the analytical method.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for the Analysis of 19-Hydroxybaccatin V by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 19-Hydroxybaccatin V, a key taxane intermediate, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established and validated methods for structurally similar taxanes, such as Baccatin III and other paclitaxel precursors. These methods serve as a robust starting point for the development and validation of a specific analytical procedure for this compound.
Introduction to this compound Analysis
This compound is a crucial precursor in the semi-synthesis of various anti-cancer drugs, including paclitaxel and docetaxel. Accurate and precise quantification of this compound in plant extracts, cell cultures, and reaction mixtures is essential for process optimization, quality control, and drug development. HPLC provides a reliable method for routine quantification, while LC-MS/MS offers superior sensitivity and selectivity, especially for complex matrices.
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is adapted from established procedures for the analysis of related taxanes. Validation of this method for this compound is required before its application in a regulated environment.
Experimental Protocol: HPLC
Sample Preparation (from Plant Material - Taxus spp.):
-
Extraction:
-
Air-dry and grind the plant material (e.g., needles, bark) to a fine powder.
-
Extract a known weight of the powdered material (e.g., 1 gram) with a suitable solvent such as methanol or a mixture of methanol and dichloromethane (1:1, v/v).
-
Perform the extraction using sonication or maceration for a defined period (e.g., 30 minutes, repeated three times).
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Reconstitute the dried extract in a minimal amount of the initial mobile phase.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.
-
Elute the taxane fraction with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 227 nm |
Quantitative Data (Estimated)
The following table summarizes the expected quantitative performance of the HPLC method. These values are estimates based on data for similar taxanes and must be experimentally determined during method validation.
| Parameter | Estimated Value |
| Retention Time (RT) | 15 - 20 min |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This proposed LC-MS/MS method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices. The method parameters provided below are a starting point and will require optimization and validation.
Experimental Protocol: LC-MS/MS
Sample Preparation (from Biological Matrix, e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog if available, or a structurally similar taxane).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 UPLC/UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Quantitative Data (Proposed MRM Transitions & Estimated Parameters)
The molecular weight of this compound is 602.65 g/mol . The following MRM transitions are proposed based on its structure and common fragmentation patterns of taxanes. These must be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 603.3 [M+H]⁺ | To be determined | 100 | 30 | 20 |
| This compound (Qualifier) | 603.3 [M+H]⁺ | To be determined | 100 | 30 | 25 |
| Internal Standard | Analyte specific | Analyte specific | 100 | To be optimized | To be optimized |
Estimated Performance Characteristics:
| Parameter | Estimated Value |
| Retention Time (RT) | 3 - 5 min |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Extraction and Purification of 19-Hydroxybaccatin V from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxybaccatin V is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus), notably Taxus wallichiana and Taxus sumatrana. As a close structural analog of Baccatin III, a key precursor in the semi-synthesis of the anticancer drug Paclitaxel (Taxol®), this compound is of significant interest to the pharmaceutical industry for the development of novel chemotherapeutic agents. These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound from plant biomass, designed for use in a research and development setting. The methodologies described herein are based on established principles of natural product chemistry and taxane isolation.
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data associated with the extraction and purification of taxanes from Taxus species. These values are illustrative and can vary depending on the specific plant material, season of harvest, and the precise extraction and purification conditions employed.
Table 1: Extraction Yields from Taxus wallichiana Needles
| Extraction Method | Solvent System | Solvent-to-Solid Ratio (v/w) | Extraction Time (hours) | Crude Extract Yield (% of dry biomass) |
| Maceration | Ethanol:Water (80:20) | 10:1 | 48 | 15 - 20% |
| Soxhlet Extraction | Methanol | 8:1 | 24 | 18 - 25% |
| Ultrasound-Assisted | Acetone:Water (70:30) | 12:1 | 2 | 12 - 18% |
Table 2: Purification Efficiency and Final Yield
| Purification Step | Stationary Phase | Mobile Phase System | Purity of this compound Fraction | Yield (% of crude extract) |
| Liquid-Liquid Partitioning | Dichloromethane/Water | N/A | 5 - 10% | 2 - 4% |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate Gradient | 40 - 60% | 0.5 - 1.5% |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile:Water Gradient | > 98% | 0.01 - 0.05% |
Experimental Protocols
Protocol 1: Extraction of Crude Taxanes from Taxus wallichiana
This protocol details the initial extraction of a crude taxane mixture from dried plant material.
1. Plant Material Preparation:
- Harvest fresh needles of Taxus wallichiana.
- Air-dry the needles in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until a constant weight is achieved.
- Grind the dried needles into a coarse powder (10-20 mesh size) using a mechanical grinder.
2. Solvent Extraction:
- Weigh 1 kg of the dried, powdered plant material.
- Place the powder in a large glass container and add 10 L of 80% aqueous ethanol (8 L of ethanol mixed with 2 L of water).
- Stir the mixture at room temperature for 48 hours using an overhead stirrer.
- Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
- Repeat the extraction process on the plant residue with a fresh 5 L of 80% aqueous ethanol for another 24 hours to ensure exhaustive extraction.
- Combine the filtrates from both extractions.
3. Solvent Evaporation:
- Concentrate the combined ethanolic extract under reduced pressure at a temperature not exceeding 50°C using a rotary evaporator.
- Continue evaporation until a thick, dark green, semi-solid crude extract is obtained.
Protocol 2: Liquid-Liquid Partitioning for Enrichment of Taxanes
This protocol aims to remove highly polar and non-polar impurities from the crude extract.
1. Initial Dissolution:
- Dissolve the crude extract (from Protocol 1) in 1 L of a 50% aqueous methanol solution.
2. Defatting:
- Transfer the solution to a 2 L separatory funnel.
- Add 1 L of hexane and shake vigorously for 5 minutes.
- Allow the layers to separate. The upper hexane layer will contain non-polar compounds like chlorophyll and lipids.
- Drain the lower aqueous methanol layer. Discard the hexane layer.
- Repeat the hexane wash two more times.
3. Taxane Extraction:
- To the washed aqueous methanol phase, add 1 L of dichloromethane and shake for 5 minutes.
- Allow the layers to separate. The taxanes will partition into the lower dichloromethane layer.
- Collect the dichloromethane layer.
- Repeat the extraction of the aqueous phase with two additional 500 mL portions of dichloromethane.
- Combine all dichloromethane fractions.
4. Final Concentration:
- Dry the combined dichloromethane extract over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield a brownish, resinous solid, which is the enriched taxane fraction.
Protocol 3: Chromatographic Purification of this compound
This multi-step protocol describes the isolation of high-purity this compound from the enriched taxane fraction.
Step 1: Silica Gel Column Chromatography (Initial Separation)
1. Column Packing:
- Prepare a slurry of silica gel (60-120 mesh) in hexane.
- Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.
2. Sample Loading:
- Dissolve the enriched taxane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Allow the solvent to evaporate completely.
- Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
3. Elution:
- Elute the column with a gradient of increasing polarity using a mixture of hexane and ethyl acetate.
- Start with 100% hexane.
- Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, and so on, up to 100% ethyl acetate).
- Collect fractions of 50 mL each.
4. Fraction Analysis:
- Analyze the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).
- Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.
- Pool the fractions containing the band corresponding to this compound (this will require a reference standard for comparison).
Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
1. HPLC System and Column:
- Use a preparative HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).
2. Mobile Phase:
- Solvent A: Water
- Solvent B: Acetonitrile
- Prepare the mobile phase by filtering and degassing both solvents.
3. Chromatographic Conditions:
- Flow Rate: 15 mL/min
- Detection Wavelength: 227 nm
- Gradient Program:
- 0-10 min: 30% B
- 10-40 min: 30% to 70% B (linear gradient)
- 40-45 min: 70% to 100% B
- 45-50 min: 100% B (hold)
- 50-55 min: 100% to 30% B (return to initial conditions)
- Injection Volume: 5 mL of the concentrated, pooled fraction from the silica gel column, dissolved in the initial mobile phase composition.
4. Fraction Collection and Final Processing:
- Collect the peak corresponding to the retention time of this compound.
- Combine the collected fractions containing the pure compound.
- Remove the acetonitrile from the collected fractions using a rotary evaporator.
- Lyophilize the remaining aqueous solution to obtain pure this compound as a white amorphous powder.
- Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry, and NMR.
Visualizations
Caption: Workflow for the extraction of an enriched taxane fraction.
Caption: Chromatographic purification of this compound.
Application Notes and Protocols for Evaluating 19-Hydroxybaccatin V Cytotoxicity using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
19-Hydroxybaccatin V is a natural product of interest within the taxane family, which includes the potent anticancer agent paclitaxel. Preliminary studies suggest that this compound may possess cytotoxic properties, making it a candidate for further investigation in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound using a panel of robust and well-established cell-based assays. The described assays—MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake—offer a multi-faceted approach to evaluating cell viability and membrane integrity. Additionally, a protocol for an apoptosis assay is included to investigate the potential mechanism of cell death.
Experimental Strategy Overview
A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This strategy allows for the corroboration of results and provides a more complete picture of the compound's effects on target cells. The general workflow involves treating cultured cells with a range of concentrations of this compound, followed by the application of one or more of the described cytotoxicity assays.
Figure 1: General experimental workflow for assessing the cytotoxicity of this compound.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized to facilitate comparison and interpretation. The primary endpoint is often the IC50 value, which represents the concentration of this compound required to inhibit cell viability by 50%.
Table 1: Cytotoxicity of this compound on [Cell Line Name]
| Assay Type | Endpoint | IC50 Value (µM) |
| MTT | Metabolic Activity | |
| LDH | Membrane Integrity | |
| Neutral Red | Lysosomal Integrity | |
| Apoptosis | Apoptotic Cell Population |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | % Cell Viability (Neutral Red) |
| 0 (Vehicle Control) | 100 | 0 | 100 |
| [Concentration 1] | |||
| [Concentration 2] | |||
| [Concentration 3] | |||
| [Concentration 4] | |||
| [Concentration 5] | |||
| [Positive Control] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells.[1][2] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[5] Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][4] Add 10 µL of the MTT stock solution to each well.[4][5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at 570 nm using a microplate reader.[4][5] A reference wavelength of 630 nm can be used to subtract background absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] The LDH assay measures the amount of this enzyme in the supernatant, which is proportional to the number of lysed cells.[7] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[8][9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8][9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[8][9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[9]
Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Neutral Red Uptake Assay
Principle: This assay evaluates cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[10] The amount of dye taken up is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Staining: Prepare a 1X Neutral Red staining solution from a stock solution.[12] Remove the treatment medium and add 100 µL of the 1X Neutral Red solution to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C and 5% CO₂.
-
Washing: Carefully remove the staining solution and wash the cells with 150 µL of a wash buffer (e.g., PBS).[11]
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[11]
-
Shaking: Shake the plate on a plate shaker for 10 minutes to ensure complete solubilization of the dye.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at a low speed to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Hypothetical Signaling Pathway for Apoptosis Induction
While the precise mechanism of this compound-induced cytotoxicity is yet to be elucidated, a common pathway for cytotoxic compounds involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be investigated.
Figure 2: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.
Disclaimer: The protocols provided are intended as a guide. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase Assay [bio-protocol.org]
- 9. cellbiologics.com [cellbiologics.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. qualitybiological.com [qualitybiological.com]
- 12. assaygenie.com [assaygenie.com]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for Utilizing 19-Hydroxybaccatin V in Microtubule Assembly Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer drug development.[1][2] Microtubule-targeting agents are broadly classified as either stabilizing or destabilizing agents.[2]
Taxanes, such as the widely used chemotherapeutic agent paclitaxel, are a prominent class of microtubule-stabilizing agents.[1][3] They bind to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin into stable microtubules and inhibiting their disassembly.[1] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][2]
19-Hydroxybaccatin V is a natural taxane derivative and a precursor in the semi-synthesis of paclitaxel and its analogs. Structurally, it possesses the core taxane ring but lacks the C13 side chain, which is crucial for the potent microtubule-stabilizing activity of paclitaxel.[3][4] This document provides detailed application notes and protocols for the use of this compound in microtubule assembly assays, primarily as a negative control or baseline compound for comparison with active taxane analogs.
Mechanism of Action of Taxane-Site Binders
Taxanes bind to a pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[5] This binding stabilizes the microtubule structure, shifting the equilibrium towards polymerization and preventing the dynamic instability that is crucial for mitotic spindle function.[1][6] The interaction is enhanced by the C13 side chain, which makes critical contacts within the binding pocket.[3][4] Compounds lacking this side chain, such as baccatin III and by extension this compound, are generally considered biochemically inactive or only weakly active in promoting microtubule assembly.[3]
Caption: Mechanism of microtubule stabilization by active taxanes.
Data Presentation
The following table summarizes the expected quantitative data from microtubule assembly assays when testing this compound alongside a positive control (Paclitaxel) and a negative control (DMSO vehicle).
| Compound | Concentration (µM) | Effect on Polymerization Rate (Vmax) | Effect on Maximal Polymer Mass (ODmax) | Conclusion |
| DMSO (Vehicle) | N/A | Baseline | Baseline | No effect |
| Paclitaxel | 10 | Significant Increase | Significant Increase | Potent Stabilizer |
| This compound | 10 | No significant change | No significant change | Inactive Precursor |
| Nocodazole (Inhibitor) | 10 | Significant Decrease | Significant Decrease | Potent Inhibitor |
Note: The actual values for Vmax and ODmax will vary depending on the specific experimental conditions (e.g., tubulin concentration, temperature, buffer composition). The table indicates the expected trend.
Experimental Protocols
Two common methods for monitoring microtubule assembly in vitro are absorbance-based turbidimetric assays and fluorescence-based assays.
Protocol 1: Absorbance-Based Tubulin Polymerization Assay
This method measures the increase in light scattering as tubulin dimers polymerize into microtubules. The change in optical density (OD) is monitored over time using a spectrophotometer.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel stock solution (positive control, in DMSO)
-
DMSO (vehicle control)
-
Pre-warmed 96-well half-area plates
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
Experimental Workflow:
Caption: Workflow for the absorbance-based tubulin polymerization assay.
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL.
-
Prepare a tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v). A typical final tubulin concentration for the assay is 3 mg/mL.[3]
-
Prepare 10X working stocks of this compound, paclitaxel, and DMSO in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm a 96-well half-area plate to 37°C.[7]
-
Add 10 µL of the 10X compound dilutions (or vehicle) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the tubulin polymerization mix to each well. The final volume should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 to 90 minutes.[7]
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
The initial linear phase of the curve represents the polymerization rate (Vmax).
-
The plateau of the curve represents the maximum polymer mass (ODmax).
-
Compare the curves for this compound with the paclitaxel and DMSO controls.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity as polymerization proceeds. This method is often more sensitive than the absorbance-based assay.
Materials:
-
Tubulin polymerization assay kit with a fluorescent reporter (e.g., DAPI-based)
-
Lyophilized tubulin (>99% pure)
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye
-
This compound stock solution (in DMSO)
-
Paclitaxel stock solution (positive control, in DMSO)
-
DMSO (vehicle control)
-
Black, non-binding surface 384-well microplates
-
Fluorescence plate reader with temperature control
Experimental Workflow:
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Procedure:
-
Preparation of Reagents:
-
Assay Setup:
-
In a 384-well black microplate, add the test compounds (this compound, paclitaxel, DMSO) to the appropriate wells.
-
Add the tubulin polymerization master mix to all wells.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye at regular intervals (e.g., every minute) for the duration of the assay (typically 60 minutes).
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) against time.
-
Calculate the rate of polymerization from the slope of the initial linear portion of the curve.
-
Compare the polymerization profiles of this compound-treated samples to the controls.
-
Conclusion
This compound, lacking the critical C13 side chain, is not expected to exhibit significant microtubule-stabilizing activity.[3][10] Therefore, in microtubule assembly assays, it serves as an excellent negative control to demonstrate the structural requirements for taxane activity. The protocols provided herein offer robust methods for assessing the effects of test compounds on tubulin polymerization, with this compound acting as a benchmark for inactivity in the taxane class. These assays are fundamental tools in the discovery and characterization of novel microtubule-targeting agents for therapeutic development.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. Comparative studies on biological activity of certain microtubule-interacting taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 19-Hydroxybaccatin V for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taxane family of diterpenoids, which includes the highly successful anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®), remains a cornerstone of cancer chemotherapy. The complex structure of these molecules offers numerous opportunities for chemical modification to improve their therapeutic index, overcome drug resistance, and enhance their pharmacological properties. Structure-Activity Relationship (SAR) studies are crucial in guiding these modifications. 19-Hydroxybaccatin V, a naturally occurring taxane analogue, presents a unique scaffold for the generation of novel derivatives. The presence of a hydroxyl group at the C19 position offers a handle for selective derivatization, allowing for the exploration of this region's impact on biological activity.
These application notes provide an overview of the derivatization strategies for 19-hydroxybaccatin analogues and detailed protocols for the synthesis and biological evaluation of their derivatives. The information is intended to guide researchers in the design and execution of SAR studies aimed at developing next-generation taxane-based anticancer agents.
Derivatization Strategies for SAR Studies
The primary goal of derivatizing this compound is to systematically modify its structure and assess the impact of these changes on its biological activity, particularly its efficacy against cancer cell lines. Key derivatization strategies focus on the esterification or etherification of the C19-hydroxyl group to introduce a variety of functionalities.
A pivotal study in this area involved the synthesis of 19-hydroxy docetaxel from a novel 19-hydroxybaccatin derivative. This work highlights the feasibility of modifying the C19 position to create new taxane analogues with potential therapeutic benefits. The general workflow for such a study is outlined below.
Application Notes and Protocols for Testing 19-Hydroxybaccatin V in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxybaccatin V is a natural taxane derivative of significant interest in oncology research. Taxanes are a class of chemotherapeutic agents that function as microtubule stabilizers, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These detailed application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound's anti-cancer properties. The following experimental design will enable researchers to determine the cytotoxic and mechanistic effects of this compound on various cancer cell lines.
Experimental Design Overview
The experimental workflow is designed to first establish the cytotoxic potential of this compound and then to elucidate the underlying mechanisms of action.
Caption: Experimental workflow for testing this compound.
I. Cell Line Selection and Culture
A panel of human cancer cell lines should be selected to represent various cancer types. Suggested cell lines include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HeLa: Cervical adenocarcinoma
-
HCT116: Colorectal carcinoma
Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
II. Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][2][3]
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1][2]
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry.[1][2][4]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1][4]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| MCF-7 | Experimental Value |
| MDA-MB-231 | Experimental Value |
| A549 | Experimental Value |
| HeLa | Experimental Value |
| HCT116 | Experimental Value |
III. Mechanistic Assays
A. Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% cold ethanol overnight at -20°C.[5][6]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[5][6][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
B. Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[8][9][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[8][9]
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
C. Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in the cell cycle and apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for 48 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
Target Proteins:
-
Cell Cycle: Cyclin B1, CDK1, p21, p53
-
Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP
Data Presentation:
| Protein | Vehicle Control (Relative Expression) | This compound (IC50) (Relative Expression) |
| Cyclin B1 | 1.0 | Experimental Value |
| CDK1 | 1.0 | Experimental Value |
| p21 | 1.0 | Experimental Value |
| Bcl-2 | 1.0 | Experimental Value |
| Bax | 1.0 | Experimental Value |
| Cleaved Caspase-3 | 1.0 | Experimental Value |
| Cleaved PARP | 1.0 | Experimental Value |
D. In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add various concentrations of this compound, a positive control (e.g., Paclitaxel), and a negative control (e.g., DMSO).
-
Polymerization Monitoring: Measure the increase in absorbance at 340 nm over time at 37°C using a plate reader.[11]
-
Data Analysis: Plot the change in absorbance versus time to visualize the polymerization kinetics.
Data Presentation:
| Treatment | Maximum Polymerization (OD340) | Rate of Polymerization (mOD/min) |
| Vehicle Control | Experimental Value | Experimental Value |
| This compound (Low Conc.) | Experimental Value | Experimental Value |
| This compound (High Conc.) | Experimental Value | Experimental Value |
| Paclitaxel (Positive Control) | Experimental Value | Experimental Value |
IV. Signaling Pathway Analysis
Based on the experimental results, the signaling pathways affected by this compound can be visualized.
Caption: Proposed signaling pathway of this compound.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound. The data generated will be crucial for understanding its potential as a novel anti-cancer agent and for guiding future drug development efforts. The combination of cytotoxicity screening and detailed mechanistic studies will provide a clear picture of the compound's efficacy and mode of action.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Labyrinth of Taxane Purification: A Technical Support Center for 19-Hydroxybaccatin V
For Immediate Release
Researchers, scientists, and professionals in drug development now have a dedicated resource to overcome the intricate challenges associated with the purification of 19-Hydroxybaccatin V. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline the purification process of this crucial paclitaxel precursor.
The complex nature of the Taxus genus metabolome presents significant hurdles in isolating high-purity this compound. Key challenges include the presence of a multitude of structurally similar taxane analogues, potential for degradation of the target molecule, and low recovery rates. This support center aims to equip researchers with the knowledge to anticipate and address these issues effectively.
Troubleshooting Guide: Common Issues in this compound Purification
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | 1. Suboptimal Extraction: Inefficient initial extraction from Taxus biomass. 2. Degradation: Instability of the molecule under the employed purification conditions (e.g., pH, temperature). 3. Irreversible Adsorption: Strong, irreversible binding to the chromatographic stationary phase. | 1. Optimize extraction solvent and conditions (e.g., maceration with methanol or ethanol). 2. Conduct stability studies to determine optimal pH and temperature ranges. Avoid harsh acidic or basic conditions.[1] 3. Select a different stationary phase or modify the mobile phase to reduce strong interactions. |
| Co-elution with Impurities | 1. Structurally Similar Taxanes: Presence of other hydroxylated baccatin derivatives or taxanes with similar polarity. 2. Insufficient Resolution: Chromatographic method lacks the selectivity to separate this compound from closely related compounds. | 1. Employ multi-step purification, combining different chromatographic techniques (e.g., normal-phase followed by reverse-phase HPLC). 2. Optimize the mobile phase composition, gradient, and column chemistry. Consider high-resolution preparative HPLC. |
| Peak Tailing or Broadening in Chromatogram | 1. Column Overload: Injecting too much crude extract onto the column. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Poor Sample Solubility: The sample is not fully dissolved in the injection solvent. | 1. Reduce the sample load or use a larger-capacity column. 2. Add a competing agent to the mobile phase or adjust the pH to suppress secondary interactions. 3. Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. |
| Presence of Chlorophyll and Lipids | 1. Inadequate Pre-purification: Failure to remove non-polar impurities from the initial extract. | 1. Incorporate a defatting step using a non-polar solvent like hexane or perform a solid-phase extraction (SPE) clean-up prior to chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound?
A1: The primary challenge lies in separating this compound from a complex mixture of other taxanes with very similar chemical structures and polarities. This necessitates the development of highly selective chromatographic methods.
Q2: How can I improve the resolution between this compound and other co-eluting taxanes?
A2: Optimizing the chromatographic conditions is key. This includes experimenting with different solvent systems (e.g., acetonitrile/water vs. methanol/water gradients in reverse-phase HPLC), trying different stationary phases (e.g., C18, Phenyl-Hexyl), and adjusting the temperature and pH of the mobile phase. A multi-step purification strategy is often more effective than a single chromatographic step.
Q3: Is this compound prone to degradation during purification?
A3: Like many taxanes, this compound can be labile under certain conditions.[1] It is advisable to conduct forced degradation studies to understand its stability profile. Generally, prolonged exposure to strong acids, bases, or high temperatures should be avoided.
Q4: What is a recommended starting point for a purification protocol?
A4: A common approach begins with extraction from dried, ground Taxus biomass using methanol or ethanol. This is followed by a liquid-liquid partition to remove non-polar impurities. The resulting crude extract can then be subjected to column chromatography, often starting with silica gel (normal-phase) followed by one or more rounds of reverse-phase preparative HPLC.
Q5: How can I confirm the purity and identity of my final this compound sample?
A5: Purity should be assessed using a validated analytical HPLC method with a suitable detector (e.g., UV-Vis or PDA). The identity of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
General Workflow for this compound Purification
This workflow outlines the key stages in the isolation and purification of this compound from Taxus species.
Caption: A generalized workflow for the purification of this compound.
Detailed Methodology: Activity-Guided Chromatographic Fractionation
The following protocol is a representative method adapted from the principles of taxane purification for isolating hydroxylated baccatin derivatives.
-
Extraction:
-
Dried and ground Taxus wallichiana plant material is extracted exhaustively with a polar solvent such as methanol at room temperature.
-
The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with hexane to remove non-polar compounds like lipids and chlorophyll.
-
The aqueous layer is then extracted with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to recover the taxane-rich fraction.
-
-
Initial Chromatographic Cleanup:
-
The taxane-rich fraction is concentrated and subjected to column chromatography on silica gel.
-
A gradient elution is performed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing hydroxylated baccatins.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with this compound are pooled, concentrated, and further purified by reverse-phase preparative HPLC.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase. The gradient is optimized to achieve maximum separation of the target compound from its closely eluting impurities.
-
Detection: UV detection at a wavelength around 227-230 nm is suitable for taxanes.
-
Fractions corresponding to the peak of this compound are collected.
-
-
Final Purification and Characterization:
-
The collected fractions are pooled and the solvent is removed under reduced pressure.
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
The structural identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
This technical support center provides a foundational guide for researchers. It is important to note that specific purification parameters may need to be optimized based on the specific Taxus species, the initial concentration of this compound, and the available equipment.
References
optimizing the yield of 19-Hydroxybaccatin V from Taxus extracts
Technical Support Center: Optimizing 19-Hydroxybaccatin V Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of this compound from Taxus extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
A1: this compound is a taxane derivative found in plants of the Taxus genus. Like other taxanes, it is a valuable natural product in the field of oncology due to its potential as a precursor for the semi-synthesis of anticancer drugs.
Q2: Which Taxus species and plant parts are the best sources for this compound?
A2: The concentration of taxanes can vary significantly between different Taxus species and even within different parts of the same plant. For instance, 19-hydroxybaccatin III has been isolated from Taxus wallichiana[1]. Generally, woody parts of Taxus trees tend to have higher concentrations of taxanes compared to needles[2]. However, needles are often preferred as a renewable resource. It is recommended to perform a preliminary screening of available Taxus species and plant parts to identify the most promising source material.
Q3: What is a typical yield for taxanes from Taxus extracts?
A3: The yield of taxanes is highly variable and depends on the plant material, extraction method, and purification process. For example, the content of Paclitaxel and 10-Deacetyl baccatin III in the bark and needles of Taxus baccata has been reported as 11.19 µg/mg and 1.75 µg/mg, respectively[3]. Advanced extraction techniques, such as ultrasonic-microwave synergistic extraction, have yielded total taxane amounts of 570.32 µg/g under optimized conditions[4]. The purity of taxanes in a crude extract can be very low, sometimes as low as 0.20%, but can be significantly increased through purification methods like recrystallization[5].
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: The identity and purity of the isolated compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for quantification[3][6]. For structural confirmation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential[3][7].
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions
-
Suboptimal Plant Material: The concentration of taxanes can fluctuate with the season and the specific part of the plant used[2].
-
Solution: Harvest plant material at the optimal time of year (if known) and consider screening different parts of the plant (e.g., bark, needles, twigs) to find the richest source.
-
-
Inefficient Extraction: The choice of solvent and extraction conditions are critical for maximizing the recovery of taxanes.
-
Solution: Employ polar solvents like methanol or ethanol for the initial extraction. Optimize extraction parameters such as temperature, time, and the solid-to-liquid ratio. Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency[4][8].
-
-
Degradation of the Target Compound: Taxanes can be unstable and may degrade under harsh conditions, such as extreme pH or high temperatures[5].
-
Losses During Purification: Significant amounts of the target compound can be lost during multi-step purification processes.
-
Solution: Optimize each purification step to maximize recovery. Monitor the presence of this compound in all fractions and waste streams using analytical HPLC to identify where losses are occurring.
-
Issue 2: Co-elution of Impurities with this compound
Possible Causes and Solutions
-
Presence of Structurally Similar Taxanes: Taxus extracts contain a complex mixture of taxanes with similar chemical structures, making their separation challenging[5].
-
Solution: Optimize the chromatographic conditions. This may involve screening different stationary phases (e.g., C18, Phenyl), mobile phase compositions (e.g., acetonitrile vs. methanol, different buffers), and gradient profiles. A shallow gradient around the elution time of this compound can improve resolution.
-
-
Inadequate Chromatographic Resolution: The chosen HPLC method may not have sufficient resolving power to separate this compound from closely related impurities.
-
Solution: Increase the efficiency of the chromatographic system by using a longer column, a column with a smaller particle size, or by optimizing the flow rate. Two-dimensional liquid chromatography (2D-LC) can be a powerful tool for resolving co-eluting peaks in complex samples[11].
-
-
Matrix Effects: Non-taxane components in the crude extract can interfere with the separation.
-
Solution: Implement a preliminary clean-up step before preparative HPLC. This could include liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances.
-
Issue 3: Suspected Degradation of this compound
Possible Causes and Solutions
-
Harsh pH Conditions: Taxanes are known to be susceptible to degradation in acidic or alkaline environments[7].
-
Solution: Ensure that all solvents and buffers used during extraction and purification are within a neutral or near-neutral pH range. If pH adjustment is necessary, use a buffered system to maintain a stable pH.
-
-
Elevated Temperatures: Prolonged exposure to high temperatures can lead to the degradation of taxanes.
-
Solution: Perform all extraction and purification steps at room temperature or below, if possible. When solvent evaporation is required, use a rotary evaporator under reduced pressure to keep the temperature low.
-
-
Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products, such as N-oxides[7].
-
Solution: Degas all solvents to remove dissolved oxygen. Consider adding antioxidants to the extraction solvent, but ensure they do not interfere with downstream purification steps. Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: Comparison of Taxane Yields from Taxus Species under Various Extraction Conditions.
| Taxus Species | Plant Part | Extraction Method | Key Parameters | Compound(s) Quantified | Yield | Reference |
| T. cuspidata | Needles | Ultrasonic-Microwave Synergistic Extraction | 300 W ultrasound, 215 W microwave, 130 sieve mesh | Total Taxanes | 570.32 µg/g | [4] |
| T. baccata | Bark & Needles | Methanol Extraction & Dichloromethane Partitioning | Isocratic HPLC with methanol-water | Paclitaxel, 10-Deacetyl baccatin III | 11.19 µg/mg, 1.75 µg/mg | [3] |
| T. cuspidata | - | Antisolvent Recrystallization | Optimized for concentration, antisolvent ratio, temperature, and time | Total Taxanes (purity) | 23.238% | [5] |
| T. baccata | Cell Culture | Elicitation with Coronatine (COR) and β-Cyclodextrins | - | Paclitaxel | ~21 mg/L | [12] |
Experimental Protocols
Protocol 1: General Extraction and Partitioning of Taxanes
This protocol is a generalized procedure based on methods for taxane extraction and should be optimized for this compound.
-
Preparation of Plant Material:
-
Dry the collected Taxus plant material (e.g., needles and twigs) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., to pass through a 120-mesh sieve[4]).
-
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol (or 95% ethanol) at a solid-to-liquid ratio of 1:70 (w/v)[4].
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated crude extract in a mixture of dichloromethane and water (1:1, v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the lower organic (dichloromethane) layer.
-
Re-extract the aqueous layer two more times with fresh dichloromethane.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the dichloromethane-soluble fraction containing the taxanes.
-
Protocol 2: Purification of this compound by Preparative HPLC
This protocol provides a starting point for the purification of this compound and will require optimization.
-
Sample Preparation:
-
Dissolve the dried dichloromethane extract from Protocol 1 in a minimal amount of the HPLC mobile phase (e.g., 50% acetonitrile in water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Preparative HPLC Conditions:
-
Column: C18, 10 x 250 mm, 5 µm particle size[3].
-
Mobile Phase A: Purified Water
-
Mobile Phase B: Acetonitrile (or Methanol)
-
Gradient: Develop a linear gradient based on analytical HPLC results. A starting point could be 40% B to 60% B over 30 minutes.
-
Injection Volume: Optimize based on the concentration of the extract and the capacity of the column. Start with a small injection volume (e.g., 0.5 mL) and increase as needed[6].
-
-
Fraction Collection:
-
Collect fractions based on the elution profile from the UV detector.
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound at the desired purity.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low yield of this compound.
References
- 1. 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]
- 6. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 7. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. japsonline.com [japsonline.com]
- 11. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving 19-Hydroxybaccatin V Acylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 19-Hydroxybaccatin V acylation reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the acylation of this compound?
A1: Researchers often face challenges related to regioselectivity, low yield, and the occurrence of side reactions. The 19-hydroxy group is a primary alcohol, which is generally more reactive than the secondary hydroxyls on the taxane core. However, steric hindrance from the bulky taxane skeleton can influence its accessibility. Competing acylation at other hydroxyl groups (e.g., C7, C10, C13) can occur if they are not adequately protected. Furthermore, the taxane core is sensitive to certain reaction conditions, potentially leading to undesired rearrangements.
Q2: What are the key parameters to optimize for improving the yield of 19-O-acylation?
A2: To improve the yield, systematic optimization of the following parameters is crucial:
-
Acylating Agent: The choice and stoichiometry of the acylating agent (e.g., acyl chloride, anhydride) are critical.
-
Catalyst/Promoter: Bases like pyridine or 4-dimethylaminopyridine (DMAP) are commonly used. The choice of base and its concentration can significantly impact the reaction rate and selectivity.
-
Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are typically preferred to prevent hydrolysis of the acylating agent.
-
Temperature: Reactions are often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
Q3: Are there any known side reactions to be aware of during the acylation of baccatin derivatives?
A3: Yes, several side reactions can occur. Under basic conditions, rearrangement of the oxetane ring, a characteristic feature of the taxane skeleton, has been reported.[1] Acyl migration is another potential issue, especially if other hydroxyl groups are present and not protected.[2] Additionally, prolonged reaction times or harsh conditions can lead to the formation of various degradation products.
Q4: When is it necessary to use protecting groups for other hydroxyls on the baccatin core?
A4: The use of protecting groups is highly recommended to achieve selective acylation at the C19 position, especially when using highly reactive acylating agents or forcing reaction conditions. The relative reactivity of the hydroxyl groups on the baccatin core generally follows the order: C7-OH > C10-OH > C13-OH. Silyl ethers (e.g., TES, TBS) are commonly employed to protect the C7 and C10 hydroxyl groups due to their relative ease of introduction and removal under specific conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acylating agent (hydrolyzed). 2. Insufficiently active catalyst. 3. Steric hindrance at the C19 position. 4. Low reaction temperature. | 1. Use freshly opened or purified acylating agent. 2. Increase the amount of catalyst (e.g., DMAP) or use a stronger base. 3. Use a less bulky acylating agent if possible. 4. Gradually increase the reaction temperature and monitor for product formation and side reactions. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple products (low selectivity). 3. Product degradation during workup or purification. | 1. Increase reaction time and monitor by TLC/HPLC. 2. Use protecting groups for other hydroxyls. Optimize stoichiometry of reagents. 3. Use mild workup conditions. Employ appropriate purification techniques like flash chromatography with a suitable solvent system. |
| Formation of Multiple Spots on TLC/HPLC | 1. Acylation at other hydroxyl groups. 2. Formation of side-products (e.g., oxetane ring opening). 3. Acyl migration. | 1. Implement a protecting group strategy for C7 and C10 hydroxyls. 2. Use milder reaction conditions (lower temperature, weaker base). 3. Optimize reaction conditions to favor the kinetic product. |
| Difficulty in Product Purification | 1. Products with similar polarity. 2. Presence of unreacted starting materials and reagents. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider reverse-phase chromatography if normal phase is ineffective. 2. Perform an appropriate aqueous workup to remove excess reagents before chromatography. |
Experimental Protocols
General Protocol for Chemical Acylation of this compound
This protocol provides a general starting point. Optimization of specific parameters is essential for achieving high efficiency.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., DCM, THF, or pyridine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
-
Reaction Setup:
-
Cool the solution to the desired temperature (typically 0 °C) using an ice bath.
-
Add the base (e.g., pyridine or DMAP).
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
-
General Protocol for Enzymatic Acylation of this compound
Enzymatic acylation offers a milder and often more selective alternative to chemical methods.
-
Enzyme and Substrate Preparation:
-
Select a suitable lipase or acyltransferase. Immobilized enzymes are often preferred for easier separation.
-
Dissolve this compound and the acyl donor (e.g., a vinyl ester) in an appropriate organic solvent (e.g., tert-butyl methyl ether, toluene).
-
-
Enzymatic Reaction:
-
Add the enzyme to the substrate solution.
-
Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with shaking.
-
-
Reaction Monitoring:
-
Monitor the conversion by taking aliquots at different time points and analyzing them by HPLC.
-
-
Workup and Purification:
-
After the desired conversion is reached, filter off the enzyme.
-
Evaporate the solvent and purify the product by column chromatography.
-
Data Presentation
Table 1: Generalized Reaction Conditions for this compound Acylation
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forcing) |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Acetyl Chloride |
| Equivalents of Acylating Agent | 1.1 - 1.5 | 1.5 - 2.0 | > 2.0 |
| Base | Pyridine | Pyridine/DMAP (catalytic) | DMAP (stoichiometric) |
| Solvent | Pyridine | DCM or THF | DCM or THF |
| Temperature | 0 °C to RT | 0 °C | -20 °C to 0 °C |
| Typical Reaction Time | 4 - 12 hours | 2 - 6 hours | 1 - 4 hours |
| Expected Yield (unoptimized) | Low to Moderate | Moderate to High | High (risk of side reactions) |
Note: These are generalized conditions and require optimization for specific substrates and desired outcomes.
Visualizations
Caption: General workflow for the chemical acylation of this compound.
Caption: Decision tree for troubleshooting low yield in acylation reactions.
References
Technical Support Center: Troubleshooting Low Yields in the Semi-synthesis of Taxanes from 19-Hydroxybaccatin V
Welcome to the technical support center for the semi-synthesis of taxanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments involving the conversion of 19-Hydroxybaccatin V to paclitaxel, docetaxel, and other taxane analogues. Below you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve yields.
Troubleshooting Guide: Low Yields in Key Reaction Steps
Low yields in the semi-synthesis of taxanes from this compound can often be attributed to issues in three critical stages: selective protection of the baccatin core, esterification with the side-chain, and deprotection. This guide provides a structured approach to identifying and resolving common problems at each step.
Issue 1: Inefficient or Non-selective Protection of Hydroxyl Groups
Proper protection of the hydroxyl groups on the this compound core is crucial for directing the subsequent esterification to the desired C13-hydroxyl group. Low yields at this stage are often due to incomplete reactions or lack of selectivity.
Troubleshooting Workflow for Selective Protection
Caption: Troubleshooting workflow for the selective protection of this compound.
Quantitative Data on Selective Silylation
| Protecting Group | Base | Solvent | Temperature (°C) | Typical Yield of 7,19-di-protected product | Reference |
| TBDMSCl | Imidazole | DMF | 0 to 25 | Moderate to Good | General Knowledge |
| TESCl | Pyridine | CH2Cl2 | -20 to 0 | Good to High | General Knowledge |
| TIPSCl | 2,6-Lutidine | CH2Cl2 | 0 to 25 | High (good selectivity for primary OH) | General Knowledge |
Detailed Experimental Protocol: Selective Silylation of this compound with TESCl
-
Preparation: Dry all glassware thoroughly. Dissolve 1 equivalent of this compound in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Cool the solution to -20°C. Add 2.5 equivalents of triethylsilyl chloride (TESCl) dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Issue 2: Low Coupling Yield during Esterification
The esterification of the protected this compound with the taxane side-chain (often a β-lactam) is a critical step where low yields can significantly impact the overall synthesis.
Troubleshooting Workflow for Esterification
Caption: Troubleshooting workflow for the esterification of protected this compound.
Quantitative Data on Esterification Conditions
| Coupling Agent | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| DCC/DMAP | - | Toluene | 60-80 | Moderate to Good | General Knowledge |
| EDCI/DMAP | - | CH2Cl2 | 25 | Good | General Knowledge |
| Yamaguchi Reagent | DMAP | Toluene | 25 | Good to High | General Knowledge |
Detailed Experimental Protocol: Esterification with a β-Lactam Side-Chain
-
Preparation: To a solution of 1 equivalent of 7,19-di-O-TES-19-Hydroxybaccatin V in anhydrous toluene, add 1.5 equivalents of the desired N-protected β-lactam and 0.2 equivalents of 4-dimethylaminopyridine (DMAP).
-
Reaction: Add 1.5 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and heat the mixture at 70-80°C under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Issue 3: Incomplete or Unselective Deprotection
The final deprotection step to remove the silyl protecting groups can suffer from low yields due to incomplete reactions or the formation of byproducts.
Troubleshooting Workflow for Deprotection
Caption: Troubleshooting workflow for the deprotection of the taxane product.
Quantitative Data on Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Typical Yield | Reference |
| HF-Pyridine | Pyridine/THF | 0 to 25 | Good to High | General Knowledge |
| TBAF | THF | 0 to 25 | Good | General Knowledge |
| Acetic Acid/Water/THF | THF | 25-40 | Moderate to Good | General Knowledge |
Detailed Experimental Protocol: Deprotection with HF-Pyridine
-
Preparation: Dissolve the protected taxane in a mixture of pyridine and THF in a plastic vial.
-
Reaction: Cool the solution to 0°C and slowly add a solution of hydrogen fluoride-pyridine complex.
-
Monitoring: Stir the reaction at 0°C and monitor its progress by TLC.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the C13-hydroxyl group less reactive than the C7 and C19 hydroxyl groups in this compound?
The C13-hydroxyl group is a sterically hindered secondary alcohol, making it less accessible to reagents compared to the more exposed secondary C7-hydroxyl and the primary C19-hydroxyl group. This difference in reactivity is the basis for selective protection strategies.
Q2: I am observing multiple spots on my TLC after the protection step. What could be the reason?
This is likely due to non-selective protection, resulting in a mixture of mono-, di-, and tri-protected isomers. To improve selectivity, consider using a bulkier silylating agent, lowering the reaction temperature, or using a less reactive base.
Q3: My esterification reaction is very slow and gives a low yield. What can I do?
Slow esterification can be due to several factors:
-
Steric Hindrance: The protected baccatin core and the side-chain may be sterically demanding. Ensure your protecting groups are not excessively bulky.
-
Inactive Coupling Reagents: Use fresh or properly stored coupling agents (e.g., DCC, EDCI).
-
Incomplete Deprotonation: The C13-hydroxyl may not be fully deprotonated to form the reactive alkoxide. Consider using a stronger base like LHMDS or NaHMDS.
-
Low Temperature: While higher temperatures can lead to side reactions, some esterifications require elevated temperatures to proceed at a reasonable rate.
Q4: During deprotection, I am getting a significant amount of a byproduct. How can I identify and avoid it?
A common byproduct during acidic deprotection (e.g., with HF-pyridine) is the C7-epimer. This can be minimized by carefully controlling the reaction temperature and time. If rearrangements of the baccatin core are suspected, milder deprotection conditions, such as using TBAF buffered with acetic acid, may be necessary. Characterization of the byproduct by NMR and mass spectrometry will be crucial for identification.
Q5: Can I use the same protocol for synthesizing paclitaxel and docetaxel from this compound?
The general three-stage process (protection, esterification, deprotection) is similar. However, the specific side-chain precursor will be different (a benzoyl-protected β-lactam for paclitaxel vs. a Boc-protected β-lactam for docetaxel). The choice of protecting groups on the side-chain may also influence the optimal coupling and deprotection conditions.
Technical Support Center: Method Refinement for the Separation of 19-Hydroxybaccatin V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the separation of 19-Hydroxybaccatin V from other taxoids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from other taxoids?
A1: The primary challenges stem from the structural similarity among taxoids, which often results in co-elution during chromatographic separation. Many taxoids share the same core skeleton and differ only in their functional groups, leading to very similar retention behaviors. Additionally, the low abundance of this compound in Taxus extracts compared to major taxoids like paclitaxel and 10-deacetylbaccatin III makes its isolation difficult. Taxoids are also susceptible to degradation under certain pH and temperature conditions, which can affect yield and purity.
Q2: Which chromatographic technique is most suitable for the preparative separation of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the preparative separation of taxoids, including this compound. C18 columns are frequently used as the stationary phase, with a mobile phase typically consisting of a gradient of acetonitrile and water.
Q3: What are the expected co-eluting impurities with this compound in a typical RP-HPLC separation?
A3: Based on the general elution order of taxoids in RP-HPLC, compounds with similar polarity to this compound are likely to co-elute. The elution order is influenced by the hydrophobicity of the acyl groups and other substituents. Potential co-eluting taxoids could include isomers or degradation products of other taxoids with similar retention times. It is crucial to optimize the gradient elution to maximize the resolution between this compound and other closely related taxanes.[1]
Q4: How can I confirm the identity and purity of my isolated this compound fractions?
A4: The identity and purity of the collected fractions should be confirmed using a combination of analytical techniques. High-performance liquid chromatography-mass spectrometry (HPLC-MS) can be used to determine the molecular weight of the isolated compound, confirming its identity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation. The purity of the isolated fraction can be assessed by analytical HPLC, aiming for a purity of >95%.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Resolution/Peak Tailing | 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Column degradation. | 1. Optimize the gradient profile of the acetonitrile-water mobile phase. A shallower gradient can improve the separation of closely eluting peaks. 2. Reduce the sample injection volume or concentration. 3. Use a guard column and ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18 columns). |
| Low Yield of this compound | 1. Degradation of the target compound during processing. 2. Suboptimal extraction from the plant material. 3. Inefficient fractionation. | 1. Work at lower temperatures and avoid extreme pH conditions during extraction and purification. Use buffered mobile phases if necessary.[5][6][7] 2. Optimize the extraction solvent and method. Methanol is commonly used for initial extraction from Taxus species.[2] 3. Ensure accurate fraction collection based on the retention time of a this compound standard. |
| Presence of Impurities in the Final Product | 1. Co-elution with other taxoids. 2. Contamination from solvents or equipment. 3. Degradation of the isolated compound after collection. | 1. Re-purify the collected fractions using a different chromatographic method (e.g., a different stationary phase or mobile phase modifier) or a shallower gradient. 2. Use high-purity solvents and thoroughly clean all glassware and equipment. 3. Store the purified this compound at low temperatures (e.g., -20°C) and under an inert atmosphere to prevent degradation. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration issues. | 1. Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. The stability of acetonitrile-containing mobile phases can be affected by light and pH.[8] 2. Use a column oven to maintain a constant and consistent temperature throughout the separation. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
The following is a representative experimental protocol for the separation of this compound from a crude taxoid extract, synthesized from methods used for similar taxoids.[2][3][9]
1. Extraction and Preliminary Purification:
-
Extraction: Powdered bark or needles of a Taxus species are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.
-
Liquid-Liquid Partitioning: The concentrated extract is partitioned between dichloromethane and water. The dichloromethane layer, containing the taxoids, is collected and evaporated to dryness to yield a crude taxoid extract.
-
Precipitation: The crude extract is dissolved in a minimal amount of a polar solvent (e.g., methanol) and then precipitated by adding a non-polar solvent (e.g., hexane) to remove non-polar impurities.
2. Preparative RP-HPLC:
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A linear gradient from a lower to a higher concentration of acetonitrile. The exact gradient profile needs to be optimized based on the specific extract and HPLC system, but a representative gradient could be:
-
0-10 min: 30% B
-
10-40 min: 30-60% B
-
40-50 min: 60-90% B
-
50-55 min: 90% B
-
55-60 min: 90-30% B (re-equilibration)
-
-
Flow Rate: 10 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 5 mL of the pre-purified extract dissolved in the initial mobile phase composition.
3. Fraction Collection and Analysis:
-
Fractions are collected based on the elution profile, with collection windows targeted around the expected retention time of this compound.
-
The collected fractions are then analyzed by analytical HPLC to determine their purity.
-
Fractions with high purity of this compound are pooled and the solvent is removed under vacuum.
Quantitative Data Summary
The following table presents representative data for a preparative HPLC separation of taxoids, illustrating the type of quantitative information that should be recorded. Note that these are example values and actual results will vary depending on the specific experimental conditions and the source material.
| Fraction | Retention Time (min) | Compound | Yield (mg) | Purity (%) |
| 1 | 15.2 | 10-Deacetylbaccatin III | 50.5 | 98.2 |
| 2 | 22.8 | Baccatin III | 35.1 | 97.5 |
| 3 | 28.5 | This compound | 8.2 | 96.1 |
| 4 | 35.1 | Paclitaxel | 120.8 | 99.5 |
| 5 | 38.9 | Cephalomannine | 45.3 | 98.9 |
Visualizations
Caption: Overall workflow for the separation of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. Acetonitrile stability as a mobile phase - Chromatography Forum [chromforum.org]
- 9. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
addressing the instability of 19-Hydroxybaccatin V under certain conditions
Welcome to the technical support center for 19-Hydroxybaccatin V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the instability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and experimentation of this compound.
Q1: I am observing significant degradation of my this compound sample. What are the most likely causes?
A1: The instability of this compound, a complex taxane derivative, is primarily influenced by pH, temperature, and the solvent system used. Like other taxanes, it is susceptible to degradation under both acidic and basic conditions. Elevated temperatures can accelerate degradation, and certain organic solvents can promote instability. Exposure to light (photodegradation) and oxidizing agents are also potential causes of degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited in publicly available literature, studies on related taxanes, such as paclitaxel, suggest that maximum stability in aqueous solutions is achieved in a slightly acidic environment, around pH 4. Both strongly acidic and alkaline conditions are likely to cause significant degradation through hydrolysis of ester linkages and potential rearrangement of the baccatin core.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical compounds, higher temperatures will increase the rate of degradation of this compound. For long-term storage, it is crucial to maintain low temperatures. For experimental procedures at room temperature, it is advisable to minimize the duration of exposure to prevent significant degradation.
Q4: Are there specific solvents I should avoid when working with this compound?
A4: The choice of solvent can significantly impact the stability of this compound. While it is soluble in many organic solvents, protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis. It is recommended to use high-purity, anhydrous solvents whenever possible. The use of buffers is critical when working with aqueous solutions to maintain an optimal pH.
Q5: I suspect my sample has degraded. How can I identify the degradation products?
A5: The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] This technique allows for the separation of the parent compound from its degradants and provides mass information that is crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements to help determine the elemental composition of the degradation products.
Q6: What are the expected degradation pathways for this compound?
A6: Based on the known degradation of other taxanes, the primary degradation pathways for this compound are likely to involve:
-
Hydrolysis: Cleavage of the ester groups at various positions on the baccatin core, particularly under acidic or basic conditions.
-
Epimerization: Changes in the stereochemistry at certain chiral centers.
-
Oxidation: Modification of the chemical structure due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Data Presentation
Table 1: General Stability Profile of Taxanes (as a proxy for this compound)
| Condition | Effect on Stability | Recommendations |
| pH | Highly unstable in strong acid and base. Optimal stability around pH 4. | Use buffered solutions in the pH range of 3-5. Avoid exposure to pH < 2 and > 7. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -20°C or below. Minimize time at room temperature during experiments. |
| Solvent | Susceptible to hydrolysis in protic solvents. | Use anhydrous, high-purity organic solvents. For aqueous solutions, use appropriate buffers. |
| Light | Can undergo photodegradation. | Protect samples from light by using amber vials or covering with aluminum foil. |
| Oxidation | Susceptible to oxidative degradation. | Degas solvents and use inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm)
-
Heating block or water bath
-
LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for LC-MS analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for LC-MS analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Analyze directly by LC-MS at each time point.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in a heating block at 80°C for 24, 48, and 72 hours.
-
Analyze directly by LC-MS at each time point.
-
-
Photodegradation:
-
Expose a vial of the stock solution to UV light (254 nm) for 24, 48, and 72 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both the exposed and control samples by LC-MS at each time point.
-
-
LC-MS Analysis: Analyze all samples using a suitable LC-MS method to separate and identify the parent compound and its degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Logical diagram for selecting storage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 19-Hydroxybaccatin V Derivatization
Welcome to the technical support center for the derivatization of 19-Hydroxybaccatin V. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of novel paclitaxel analogs and other derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the derivatization of this compound?
A1: The primary challenge in derivatizing this compound is achieving regioselectivity. The molecule possesses multiple hydroxyl groups with varying reactivities, primarily at the C7, C10, C13, and C19 positions. Unwanted side reactions at other hydroxyl groups are common, leading to a mixture of products and reducing the yield of the desired C19-derivatized product.
Q2: Which hydroxyl group on the baccatin core is generally the most reactive?
A2: The relative reactivity of the hydroxyl groups can be influenced by steric hindrance and electronic effects. While specific reactivity can vary based on the reaction conditions, the C10-OH is often more reactive towards acylation than the C7-OH. The C19-OH, being a primary alcohol, is generally more sterically accessible than the secondary alcohols, but its reactivity can be influenced by the choice of reagents and catalysts.
Q3: What are common strategies to enhance regioselectivity for C19 derivatization?
A3: To enhance regioselectivity at the C19 position, several strategies can be employed:
-
Use of Protecting Groups: Temporarily protecting the more reactive hydroxyl groups (e.g., C7 and C10) with silyl or other appropriate protecting groups can direct the derivatization to the C19 position.
-
Enzymatic Catalysis: Lipases and other enzymes can offer high regioselectivity due to their specific active sites.
-
Organocatalysis: Certain nucleophilic organocatalysts have been shown to selectively activate specific hydroxyl groups.[1][2]
-
Controlled Reaction Conditions: Careful optimization of reaction temperature, time, and stoichiometry of reagents can favor derivatization at the desired position.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the derivatization of this compound.
Problem 1: Low Yield of the C19-Acylated Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Competitive acylation at other hydroxyl groups (C7, C10). | 1. Protecting Group Strategy: Protect the C7 and C10 hydroxyl groups prior to C19 acylation. A common approach is to use a silyl protecting group like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS). 2. Enzymatic Acylation: Employ a lipase that shows high selectivity for the primary C19-hydroxyl group. |
| Steric hindrance from bulky acylating agents. | 1. Select a less bulky acylating agent if the desired modification allows. 2. Increase reaction temperature cautiously to overcome the activation energy barrier. Monitor for side reactions. |
| Incomplete reaction. | 1. Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Increase the stoichiometry of the acylating agent and coupling reagents. A slight excess may be necessary to drive the reaction to completion. |
| Decomposition of starting material or product. | 1. Use milder reaction conditions. For example, lower the temperature or use a less aggressive catalyst. 2. Ensure the absence of water and other reactive impurities in the solvents and reagents. |
Problem 2: Formation of Multiple Products Detected by TLC/HPLC
Possible Causes & Solutions
| Cause | Recommended Solution |
| Lack of regioselectivity. | 1. Re-evaluate the protecting group strategy. Ensure complete protection of other hydroxyl groups before proceeding with C19 derivatization. 2. Optimize catalyst and solvent. Different catalysts and solvents can influence the regioselectivity of the reaction. For instance, organocatalytic methods have shown success in selective acylation of baccatin derivatives.[1][3] |
| Side reactions such as rearrangement. | Base-catalyzed reactions can sometimes lead to rearrangements of the baccatin core.[4] Consider using milder, non-basic conditions if rearrangements are observed. |
| Epimerization. | If chiral centers are affected, consider using reaction conditions known to minimize epimerization, such as lower temperatures and specific catalysts. |
Experimental Protocols
General Protocol for Regioselective C19-Acylation using a Protecting Group Strategy
This protocol provides a general workflow for the selective acylation of the C19-hydroxyl group.
Caption: Workflow for C19-Acylation using Protecting Groups.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting a low yield in the C19 derivatization.
Caption: Troubleshooting Logic for Low Product Yield.
This technical support center provides a foundational guide for navigating the complexities of this compound derivatization. For specific applications, further optimization and adaptation of these protocols may be necessary. Always consult relevant literature for the most up-to-date and specific methodologies.
References
- 1. Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III [jstage.jst.go.jp]
- 2. Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize epimerization during 19-Hydroxybaccatin V synthesis
Welcome to the technical support center for the synthesis of 19-Hydroxybaccatin V and related taxane analogues. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing epimerization at the C-7 position.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound synthesis, the hydroxyl group at the C-7 position is particularly susceptible to epimerization, converting the desired 7β-hydroxyl epimer to the undesired 7α-hydroxyl epimer. This change in stereochemistry can significantly impact the molecule's biological activity and its utility as a synthetic intermediate for paclitaxel (Taxol®) analogues.
Q2: Which specific step in the synthesis is most prone to C-7 epimerization?
A2: The C-7 position is prone to epimerization primarily under basic or base-catalyzed conditions. This side reaction is frequently observed during steps that require the use of a base, such as the protection or deprotection of other hydroxyl groups on the baccatin core, or during acylation and silylation reactions.
Q3: What is the chemical mechanism behind C-7 epimerization in taxanes?
A3: The epimerization of the C-7 hydroxyl group occurs through a retro-aldol reaction mechanism. A base abstracts the proton from the C-7 hydroxyl, and the resulting alkoxide facilitates the cleavage of the C7-C8 bond to form an enolate intermediate. Re-formation of the aldol product can occur from either face, leading to a mixture of the 7β (natural) and 7α (epi) configurations.
Q4: Are there specific bases that are more likely to cause epimerization?
A4: Yes, stronger bases and those with less steric hindrance are more likely to promote epimerization. For instance, sodium hydride (NaH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can readily cause epimerization, often leading to an equilibrium mixture of the two epimers. Milder bases like potassium carbonate (K₂CO₃) can also induce epimerization, though potentially at a slower rate.
Q5: How can I prevent C-7 epimerization during my synthetic route?
A5: Key strategies include:
-
Protecting the C-7 hydroxyl group: Introducing a suitable protecting group at C-7 early in the synthesis can prevent epimerization during subsequent base-catalyzed steps.
-
Careful selection of reagents: Use non-basic conditions whenever possible. When a base is necessary, opt for milder, sterically hindered bases.
-
Low-temperature reactions: Performing reactions at low temperatures (e.g., 0 °C to -78 °C) can kinetically disfavor the retro-aldol reaction, thus minimizing epimerization.
-
Strategic order of reactions: Plan the synthetic sequence to minimize the exposure of the unprotected C-7 hydroxyl group to basic conditions. For example, selective acylation or silylation at other positions (like C-10) should be performed under conditions that do not affect the C-7 stereocenter.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of a significant amount of the 7-epi isomer (7α-OH) confirmed by NMR. | Use of a strong base (e.g., NaH, DBU, LiHMDS) in a previous step. | 1. Re-evaluate the necessity of the strong base. Consider milder alternatives like triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine.2. If a strong base is unavoidable, lower the reaction temperature significantly (e.g., to -78 °C).3. Protect the C-7 hydroxyl group prior to the base-catalyzed step. |
| Epimerization observed during a protecting group installation (e.g., silylation of another hydroxyl group). | The base used to catalyze the protection (e.g., pyridine, imidazole) is strong enough to cause epimerization at ambient temperature. | 1. Perform the protection reaction at 0 °C or below.2. Use a less basic catalyst or a non-basic protocol if available.3. Reduce the reaction time to the minimum required for completion. |
| Inconsistent ratios of 7β to 7α epimers between batches. | Reaction conditions (temperature, time, rate of addition) are not strictly controlled. | 1. Implement strict temperature control using a cryostat or a well-maintained cooling bath.2. Standardize reaction times based on careful reaction monitoring (e.g., by TLC or LC-MS).3. Ensure consistent rates of reagent addition, especially for the base. |
| Difficulty in separating the 7β and 7α epimers by column chromatography. | The two epimers have very similar polarities. | 1. Optimize the solvent system for chromatography; a less polar solvent system may improve separation.2. Consider using a different stationary phase (e.g., different pore size silica, or alternative media).3. If separation is not feasible, consider proceeding with the mixture and separating at a later stage where the derivatives may have better separation characteristics. Alternatively, re-subject the mixture to conditions that favor the desired epimer if an equilibrium can be established. |
Quantitative Data on C-7 Epimerization
The equilibrium between the natural 7β-hydroxyl and the 7α-hydroxyl epimers of 10-deacetylbaccatin III (a key precursor to this compound) is highly dependent on the base used. The following table summarizes the approximate equilibrium ratios observed under different basic conditions.
| Compound | Base | Solvent | Temperature | Approx. Equilibrium Ratio (7β : 7α) |
| 10-deacetylbaccatin III | K₂CO₃ | Methanol | Room Temp. | 2.2 : 1 |
| 10-deacetylbaccatin III | NaH | THF | Room Temp. | 2.8 : 1 |
| 10-deacetylbaccatin III | DBU | Toluene | Room Temp. | ~1 : 1 |
Data adapted from Fang, W-S., et al. (1997). SYNTHETIC COMMUNICATIONS, 27(13), 2305-2310.
Experimental Protocols
Protocol 1: Selective Protection of the C-7 Hydroxyl Group with a Triethylsilyl (TES) Group
This protocol is a key strategy to prevent C-7 epimerization during subsequent synthetic steps. It is adapted from procedures for the selective protection of 10-deacetylbaccatin III.
Materials:
-
10-deacetylbaccatin III (or a 19-hydroxy derivative)
-
Triethylsilyl chloride (TESCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (HPLC grade)
Procedure:
-
Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylsilyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding cold, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 7-O-TES-protected baccatin derivative.
Note: Maintaining the temperature at 0 °C is crucial to minimize potential base-catalyzed epimerization by pyridine.
Visualizing Epimerization Troubleshooting
The following diagram illustrates the logical workflow for troubleshooting and preventing C-7 epimerization.
Caption: A flowchart for diagnosing and solving C-7 epimerization issues.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19-Hydroxybaccatin V. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during extraction, purification, analysis, and semi-synthetic applications of this complex taxane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Extraction and Purification
Question 1: I am getting a very low yield of this compound from my Taxus plant material. What are the possible causes and solutions?
Answer: Low yields of this compound can stem from several factors, from the plant material itself to the extraction and purification process.
-
Plant Material: The concentration of taxanes can vary significantly depending on the Taxus species, the part of the plant used (needles, bark, twigs), the age of the plant, and the season of harvest.
-
Extraction Solvent: The choice of solvent is critical. While various polar solvents can be used, a mixture of ethanol and water (typically between 50-80% ethanol) is often employed for initial extraction.[1] Using 95% ethanol can help in removing chlorophyll and other lipid components.[1]
-
Extraction Method: Ensure that the plant material is finely ground to maximize the surface area for solvent penetration. The extraction time should be sufficient, often around 24 hours at ambient temperature.[1]
-
Purification Losses: Significant losses can occur during the multiple purification steps. Each chromatographic step should be optimized to minimize the loss of the target compound.
Troubleshooting Table: Low Extraction Yield
| Possible Cause | Recommended Solution |
| Improper Plant Material | Verify the Taxus species and part of the plant. Consider optimizing the harvest time. |
| Inefficient Extraction | Ensure the plant material is finely powdered. Optimize the solvent system and extraction duration. Consider using techniques like ultrasound-assisted extraction to improve efficiency. |
| Degradation of this compound | Avoid high temperatures and extreme pH conditions during extraction and concentration. |
| Losses during Liquid-Liquid Partitioning | Ensure complete phase separation and repeat the extraction of the aqueous phase with the organic solvent multiple times. |
| Suboptimal Chromatography | Optimize the mobile phase and gradient for column chromatography to ensure good separation and recovery. Monitor fractions carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Question 2: My crude extract is highly pigmented, and it's interfering with the purification process. How can I remove these pigments?
Answer: Pigments like chlorophyll are a common issue when extracting from plant leaves.
-
Solvent Choice: Using a higher concentration of ethanol (e.g., 95%) in the initial extraction can reduce the co-extraction of chlorophyll.[1]
-
Decolorization Step: Treating the extract with activated charcoal can effectively remove pigments.[1] However, be cautious as activated carbon can also adsorb your target compound, so the amount used and contact time should be optimized.
-
Liquid-Liquid Partitioning: A common step is to partition the extract between an aqueous phase and an immiscible organic solvent like dichloromethane or chloroform.[2] Many pigments will remain in the aqueous phase or at the interface.
Question 3: I am struggling to separate this compound from other closely related taxanes during column chromatography. What can I do?
Answer: The co-extraction of structurally similar taxanes is a major challenge.
-
Chromatographic adsorbent: Silica gel is a commonly used adsorbent for normal-phase chromatography of taxanes.[1][3]
-
Solvent System: A careful selection and gradient elution of the mobile phase is crucial. A mixture of a non-polar solvent (like hexane or benzene) and a more polar solvent (like ethyl acetate or acetone) is often used. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Multiple Chromatographic Steps: It is often necessary to use multiple chromatographic techniques to achieve high purity. This can include a combination of normal-phase chromatography, reverse-phase chromatography, and sometimes preparative HPLC.[2]
Section 2: Analysis and Quantification
Question 4: I am having issues with peak shape and resolution during the HPLC analysis of this compound. What are the common causes and solutions?
Answer: Poor peak shape and resolution in HPLC can be caused by a variety of factors related to the mobile phase, column, and sample preparation.
Troubleshooting Table: HPLC Issues
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reverse-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is common. Adjusting the ratio can significantly impact retention and resolution. The use of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for acidic compounds. |
| Column Issues | Ensure the column is properly equilibrated with the mobile phase. If the column is old or has been used with incompatible solvents, it may need to be washed or replaced. Column temperature can also affect separation, so consider using a column oven for consistent temperature control. |
| Sample Overload | Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample. |
| Sample Solvent Effects | Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion. |
| pH of the Mobile Phase | For ionizable compounds, the pH of the mobile phase can dramatically affect retention and peak shape. Buffer the mobile phase to a pH where the analyte is in a single ionic form. |
Question 5: How can I confirm the identity and purity of my isolated this compound?
Answer: A combination of analytical techniques is necessary for unambiguous identification and purity assessment.
-
HPLC: Co-injection with a certified reference standard of this compound should result in a single, sharp peak.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which should match the theoretical mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation. The obtained spectra should match the published data for this compound.
Section 3: Stability and Storage
Question 6: My this compound sample seems to be degrading over time. What are the optimal storage conditions?
Answer: Like many complex natural products, this compound can be susceptible to degradation.
-
Temperature: For long-term storage, it is advisable to keep the compound at low temperatures, such as -20°C or -80°C, to minimize degradation.
-
pH: The stability of taxanes can be pH-dependent. Neutral pH is generally preferred for storage in solution. Both strongly acidic and basic conditions can lead to degradation.[4]
-
Solvent: If stored in solution, use a high-purity, dry solvent. For long-term storage, it is best to store the compound as a dry solid.
-
Light and Air: Protect the sample from light and air by storing it in an amber vial under an inert atmosphere (e.g., argon or nitrogen).
Section 4: Semi-Synthesis Applications
Question 7: I am attempting to use this compound as a precursor for the semi-synthesis of paclitaxel analogs. What are the key challenges?
Answer: The semi-synthesis of paclitaxel and its analogs is a complex process with several challenges.
-
Protecting Groups: The presence of multiple hydroxyl groups on the baccatin core necessitates the use of protecting groups to achieve selective reactions at the desired position (e.g., the C13 hydroxyl group for side-chain attachment).
-
Side-Chain Attachment: The coupling of the paclitaxel side chain to the sterically hindered C13 hydroxyl group of the baccatin core can be challenging and requires specific coupling reagents and reaction conditions.
-
Stereochemistry: Maintaining the correct stereochemistry during the synthesis is crucial for the biological activity of the final compound.
-
Deprotection: The final deprotection steps must be carried out under conditions that do not affect other sensitive functional groups in the molecule.
Experimental Protocols
Protocol 1: Generalized Extraction and Partial Purification of Taxanes from Taxus spp.
This protocol provides a general framework. Optimization will be required based on the specific plant material and available equipment.
-
Preparation of Plant Material: Air-dry the needles or bark of the Taxus species and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in a 50-80% ethanol-water solution (1:10 w/v) at room temperature for 24 hours with occasional stirring.[1]
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a thick, aqueous residue.
-
Liquid-Liquid Partitioning: Partition the aqueous residue with an equal volume of dichloromethane or chloroform multiple times. Combine the organic layers.
-
Decolorization: If the organic extract is highly pigmented, treat it with a small amount of activated charcoal for a short period, followed by filtration.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude taxane extract.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain partially purified this compound. Further purification may be required using techniques like preparative HPLC.
-
Quantitative Data
Table 1: General Solubility of Taxanes in Common Solvents (Qualitative)
| Solvent | Solubility |
| Water | Very Poorly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetonitrile | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Hexane | Poorly Soluble |
Note: This table provides a general guide. The actual solubility of this compound may vary.
Table 2: Typical HPLC Parameters for Taxane Analysis
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Column Temperature | 25-30 °C |
Note: These are typical starting parameters and should be optimized for your specific application.
Visualizations
Diagram 1: General Workflow for Extraction and Purification of this compound
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for Low HPLC Peak Resolution
Caption: A logical flowchart for troubleshooting low resolution in HPLC analysis.
References
- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 2. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 3. US6066748A - Process of extracting TAXOL® from taxus cuspidata - Google Patents [patents.google.com]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Baccatin III and 19-Hydroxybaccatin V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key taxane diterpenoids: baccatin III and its hydroxylated derivative, 19-hydroxybaccatin V. While extensive research has elucidated the bioactivity of baccatin III as a precursor to widely used anticancer drugs, data on this compound remains notably scarce in publicly available scientific literature. This document summarizes the known biological effects of baccatin III, outlines the experimental protocols used to determine these activities, and highlights the current knowledge gap regarding this compound.
Introduction
Baccatin III is a complex diterpenoid isolated from the yew tree (Taxus species) and serves as a crucial starting material for the semi-synthesis of paclitaxel (Taxol®) and docetaxel (Taxotere®), two cornerstone drugs in cancer chemotherapy. The biological activity of baccatin III itself, although less potent than its more complex derivatives, has been a subject of considerable interest. On the other hand, this compound, a naturally occurring analogue, remains largely uncharacterized in terms of its biological effects. Understanding the structure-activity relationship of these compounds is vital for the development of new and more effective anticancer agents.
Comparative Biological Activity: A Data-Driven Overview
A direct comparative analysis of the biological activity of this compound and baccatin III is hampered by the limited research available on this compound. Extensive database searches have not yielded quantitative data, such as IC50 values for cytotoxicity, or detailed mechanistic studies for this compound.
In contrast, baccatin III has been shown to exhibit a range of biological activities, primarily centered around its cytotoxic and antimitotic effects.
Table 1: Summary of Cytotoxic Activity of Baccatin III against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 4.46 | |
| HepG2 | Liver Cancer | ~5-7 | |
| A549 | Lung Cancer | ~6-7 | |
| A431 | Skin Cancer | 7.81 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
Baccatin III
Baccatin III exerts its biological effects through a multi-faceted mechanism, primarily targeting the microtubule network within cells, which is crucial for cell division and other essential cellular functions.
-
Inhibition of Microtubule Depolymerization: Unlike paclitaxel, which promotes microtubule assembly, some studies suggest that baccatin III at higher concentrations can inhibit the disassembly of microtubules. However, its primary and more well-established mechanism is the disruption of normal microtubule dynamics.
-
Cell Cycle Arrest: By interfering with microtubule function, baccatin III causes cells to arrest in the G2/M phase of the cell cycle, the stage just before and during mitosis. This prevents the cells from dividing and proliferating.
-
Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress induced by baccatin III can trigger programmed cell death, or apoptosis. This is a key mechanism by which it eliminates cancer cells.
This compound
The mechanism of action for this compound has not been experimentally determined. Based on its structural similarity to baccatin III, it is plausible that it may also interact with microtubules. The addition of a hydroxyl group at the C-19 position could potentially alter its binding affinity to tubulin or affect its cellular uptake and metabolism, thereby modulating its biological activity. However, without experimental data, this remains speculative.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of compounds like baccatin III. These protocols would be applicable for the future evaluation of this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., baccatin III) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Microtubule Polymerization Assay
This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules. The polymerization can be monitored by measuring the increase in turbidity (absorbance) of a tubulin solution over time.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and MgCl2), and the test compound or control.
-
Polymerization Induction: Initiate polymerization by warming the mixture to 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Compare the curves of treated samples with the control to determine the effect of the compound on microtubule polymerization.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Baccatin III's cytotoxic action.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Baccatin III demonstrates clear, albeit modest, cytotoxic and antimitotic activity against a variety of cancer cell lines. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of cell cycle arrest and apoptosis, is well-documented.
In stark contrast, the biological activity of this compound remains an open question. The lack of published data prevents a direct comparison with baccatin III. This significant knowledge gap presents a valuable opportunity for future research. Investigating the cytotoxic and mechanistic properties of this compound could provide crucial insights into the structure-activity relationships of taxane compounds. Such studies would not only enhance our fundamental understanding of this important class of natural products but could also pave the way for the design of novel, more potent anticancer therapeutics. Further research, employing the standardized experimental protocols outlined in this guide, is strongly encouraged to elucidate the biological profile of this compound.
Lack of In Vitro Data Precludes Comparative Analysis of 19-Hydroxybaccatin V's Anti-Proliferative Effects
A comprehensive search for in vitro studies on the anti-proliferative effects of 19-Hydroxybaccatin V has yielded insufficient data to conduct a comparative analysis against other anti-cancer agents. Despite extensive queries for experimental data, including IC50 values and detailed cytotoxicity assay protocols, no specific studies detailing the anti-proliferative activity of this compound were identified.
The initial aim was to construct a detailed comparison guide for researchers, scientists, and drug development professionals. This guide was intended to feature a quantitative comparison of this compound with alternative compounds, complete with experimental methodologies and visual diagrams of relevant signaling pathways. However, the foundational element for such a guide—published in vitro anti-proliferative data for this compound—appears to be unavailable in the public domain at this time.
While general information on the anti-cancer mechanisms of the broader taxane family, to which this compound belongs, is available, this does not provide the specific quantitative data required for a direct and objective comparison of this particular compound. Taxanes like Paclitaxel and Docetaxel are well-documented to exert their anti-proliferative effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. It is plausible that this compound may share a similar mechanism of action, but without specific experimental validation, any such claims remain speculative.
The absence of specific data on this compound prevents the creation of the requested data tables, experimental protocols, and signaling pathway diagrams. Further research and publication of in vitro studies are necessary before a meaningful comparative guide on the anti-proliferative effects of this compound can be developed.
A Comparative Analysis of Taxane Anticancer Agents: Paclitaxel, Docetaxel, and the Precursor 19-Hydroxybaccatin V
A detailed examination of the structural, functional, and cytotoxic properties of the widely used chemotherapeutic agents paclitaxel and docetaxel, with a comparative look at the biological activity of their structural precursor, 19-Hydroxybaccatin V, to illuminate key structure-activity relationships.
This guide provides a comprehensive comparative analysis of two prominent taxane-based chemotherapy drugs, paclitaxel and docetaxel, alongside their biosynthetic precursor, this compound. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their structural differences, mechanisms of action, and comparative efficacy based on available experimental data. While extensive data exists for paclitaxel and docetaxel, information on the biological activity of this compound is limited. This analysis incorporates data on the closely related and more studied precursor, baccatin III, to infer the likely low activity of this compound and to highlight the critical structural modifications that confer the potent anticancer properties of its derivatives.
Structural Comparison
Paclitaxel and docetaxel are complex diterpenoids characterized by a distinctive taxane core. Their structures, while similar, have key differences that significantly impact their pharmacological properties. This compound is a natural precursor in the biosynthesis of more complex taxanes.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9 | Taxane core with a C13-ester side chain, an acetyl group at C10, and a benzoyl group at C2. |
| Docetaxel | C₄₃H₅₃NO₁₄ | 807.9 | Taxane core with a C13-ester side chain, a hydroxyl group at C10, and a tert-butoxycarbonyl group on the C13 side chain. |
| This compound | C₃₁H₃₈O₁₂ | 602.6 | A baccatin-derived taxane core, lacking the C13 side chain crucial for potent tubulin-binding activity. |
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for both paclitaxel and docetaxel involves the disruption of microtubule dynamics, which are essential for cell division.[1][2] Unlike other anticancer agents that cause microtubule depolymerization, taxanes promote the assembly of tubulin into stable, non-functional microtubules and inhibit their disassembly.[1][2] This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][4]
Docetaxel is reported to be approximately twice as potent as paclitaxel in inhibiting microtubule depolymerization.[5] The cytotoxic activity of baccatin III, a close analogue of this compound, is significantly lower than that of paclitaxel, with IC50 values in the micromolar range compared to the nanomolar range for paclitaxel.[3][6] This suggests that the C13 side chain, absent in baccatin derivatives, is critical for high-affinity binding to tubulin and potent cytotoxic activity.[6] Some studies have even suggested that baccatin III may inhibit tubulin polymerization, a mechanism opposite to that of paclitaxel.[6]
Comparative Cytotoxicity
Experimental data consistently demonstrates that docetaxel is generally more potent than paclitaxel in in vitro cytotoxicity assays against various cancer cell lines.
| Cell Line | IC₅₀ Paclitaxel (nM) | IC₅₀ Docetaxel (nM) | Reference |
| Human Ovarian Carcinoma (average of 9 lines) | 1.1 | 0.51 | [7] |
| Human Endothelial Cells (HUVEC) | ~10 | ~1 | [8] |
| Human Neuroblastoma (SH-SY5Y) | ~20 | ~5 | [9] |
| Human Neuroblastoma (BE(2)M17) | ~5 | ~0.5 | [9] |
| Human Neuroblastoma (CHP100) | ~2.5 | ~0.25 | [9] |
Studies on baccatin III have shown significantly lower cytotoxic activity, with IC50 values typically in the micromolar range (e.g., 2 to 5 µM for fungal baccatin III).[3] Another study reported ED50 values for baccatin III ranging from approximately 8 to 50 µM across various cancer cell lines.[6] This further emphasizes the importance of the C13 side chain for the potent anticancer effects of paclitaxel and docetaxel. Due to the lack of available data for this compound, it is reasonable to infer that its cytotoxicity would be similarly low, comparable to that of other baccatin derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of paclitaxel, docetaxel, and this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of the compounds to promote the assembly of tubulin into microtubules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative in vitro cytotoxicity of taxol and Taxotere against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Comparison of antiangiogenic activities using paclitaxel (taxol) and docetaxel (taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation Taxanes Demonstrate Superior In Vivo Efficacy in Preclinical Cancer Models
Stony Brook, NY – Researchers have unveiled compelling in vivo efficacy data for novel 19-Hydroxybaccatin V derivatives, specifically the second-generation taxane SB-T-1214 and its docosahexaenoic acid (DHA) conjugate, DHA-SB-T-1214. These next-generation taxoids have demonstrated significant anti-tumor activity in various animal models of cancer, outperforming traditional taxanes like paclitaxel, particularly in drug-resistant tumors. This comparison guide provides a detailed overview of the in vivo studies, experimental protocols, and the underlying signaling pathways involved.
Comparative In Vivo Efficacy
Preclinical studies in xenograft models of human cancers, including colon, pancreatic, and non-small cell lung cancer, have consistently shown the superior efficacy of DHA-SB-T-1214 compared to paclitaxel and its DHA conjugate.
Table 1: Comparative In Vivo Efficacy of DHA-SB-T-1214 in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment | Dosage (Total) | Tumor Growth Inhibition | Outcome |
| Colon Cancer (Drug-Resistant) | SCID Mice | DLD-1 (Pgp+) | DHA-SB-T-1214 | - | Remarkable efficacy | Overcomes P-glycoprotein mediated resistance[1] |
| Paclitaxel | - | Ineffective | - | |||
| DHA-paclitaxel | - | Ineffective | - | |||
| Pancreatic Cancer | Swiss Webster Nude Mice | PANC-1 | DHA-SB-T-1214 | 240 mg/kg | - | 5 out of 5 mice cured (complete response)[1] |
| DHA-SB-T-1214 | 300 mg/kg | - | 4 out of 4 mice cured (complete response)[1] | |||
| DHA-paclitaxel | 120 mg/kg | - | 1 out of 6 mice cured (tumor regression in 6/6)[1] | |||
| Non-Small Cell Lung Cancer | RPCI SCID Female Mice | H460 | DHA-SB-T-1214 | - | Significant tumor growth delay | - |
| Paclitaxel | 75 mg/kg | 8-day tumor growth delay | - | |||
| DHA-paclitaxel | 240 mg/kg | 3-day tumor growth delay | - | |||
| Prostate Cancer (Stem Cell-Rich) | NOD/SCID Mice | PPT-2 | NE-DHA-SBT-1214 | 50 mg/kg (weekly) | 88% tumor shrinkage | Strong suppression of tumor growth[2] |
| Abraxane® | - | Less effective | - |
*NE-DHA-SBT-1214 refers to a nanoemulsion formulation of DHA-SB-T-1214.
Detailed Experimental Protocols
The in vivo efficacy of these novel taxane derivatives was evaluated using standardized preclinical experimental protocols.
Animal Models and Tumor Implantation
-
Animals: Immunocompromised mice, specifically Severe Combined Immunodeficient (SCID) mice and Swiss Webster nude mice, were used to prevent rejection of human tumor xenografts.[1]
-
Cell Lines: A variety of human cancer cell lines were used to establish xenograft tumors, including:
-
Implantation: Tumor cells were implanted subcutaneously in the flanks of the mice.
Drug Administration and Treatment Schedule
-
Route of Administration: All drugs were administered intravenously (i.v.) via the tail vein.[1]
-
Formulation: DHA-SB-T-1214 was often formulated in a mixture of Solutol HS-15 or polysorbate 80, ethanol, and saline. A nanoemulsion formulation (NE-DHA-SBT-1214) was also developed to improve drug delivery and stability.
-
Treatment Schedules: The most common treatment schedules were:
-
Monitoring: Tumor volume was measured regularly using calipers, and animal body weight was monitored as an indicator of toxicity.
Mechanism of Action: Targeting Key Signaling Pathways
The enhanced efficacy of next-generation taxanes like SB-T-1214 is attributed to their ability to overcome multi-drug resistance and their impact on critical cancer-related signaling pathways. One of the key pathways implicated is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Caption: PI3K/Akt Signaling Pathway and the inhibitory effect of SB-T-1214 derivatives.
Preclinical Efficacy Study Workflow
The evaluation of novel anti-cancer agents like this compound derivatives follows a structured preclinical workflow to ensure robust and reproducible data for potential clinical translation.
Caption: A typical workflow for in vivo preclinical efficacy studies of anti-cancer drugs.
References
A Head-to-Head Comparison of Synthetic Routes to 19-Hydroxybaccatin V
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex natural products and their derivatives is a cornerstone of drug discovery and development. 19-Hydroxybaccatin V, a potentially valuable derivative of the taxane core, presents a unique synthetic challenge due to the need for selective hydroxylation at the sterically hindered C19 methyl group. This guide provides a comparative analysis of two promising synthetic strategies for accessing this compound: a biocatalytic approach leveraging enzymatic precision and a classic chemical method, the Barton reaction, known for its ability to functionalize unactivated C-H bonds.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound, starting from the readily available precursor, Baccatin III.
| Metric | Biocatalytic Hydroxylation | Barton Reaction |
| Starting Material | Baccatin III | Baccatin III |
| Key Reagents | Cytochrome P450 enzyme, Cofactors (e.g., NADPH) | Nitrite source (e.g., t-BuONO), Photolysis (UV light) |
| Number of Steps | 1 | 2 (Nitrite ester formation, Photolysis/Hydrolysis) |
| Reported Yield (Analogous Systems) | Moderate to High (Can be highly variable based on enzyme) | Low to Moderate |
| Scalability | Potentially high with optimized fermentation/bioreactor | Challenging due to photochemical setup and low yields |
| Selectivity | High (Regio- and stereoselective) | Moderate (Can lead to side products) |
| Environmental Impact | Generally lower, uses aqueous media | Higher, involves organic solvents and potentially hazardous reagents |
Experimental Protocols
Route 1: Biocatalytic Hydroxylation of Baccatin III
This proposed method utilizes a cytochrome P450 enzyme capable of selectively hydroxylating the C19 methyl group of baccatin III. The protocol is based on established procedures for the biocatalytic hydroxylation of complex steroids.[1][2]
Experimental Workflow:
References
Unraveling the Mechanism of Action of 19-Hydroxybaccatin III: A Comparative Guide
It is important to note that the existing scientific literature primarily refers to 19-Hydroxybaccatin III, a known taxane derivative. It is presumed that the query regarding "19-Hydroxybaccatin V" contains a typographical error, and this guide will therefore focus on the available data for 19-Hydroxybaccatin III, comparing it with its well-studied analogues, paclitaxel and baccatin III.
The taxane family of diterpenoids, originally derived from the yew tree (Taxus species), represents a cornerstone of cancer chemotherapy. Paclitaxel (Taxol), the most prominent member of this family, exerts its potent anticancer effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton. This guide provides a comparative analysis of the mechanism of action of 19-Hydroxybaccatin III, a less-studied taxane, alongside its precursor, baccatin III, and the widely used anticancer drug, paclitaxel. The comparison is based on available experimental data on their cytotoxicity and their effects on tubulin polymerization.
Comparative Cytotoxicity
The cytotoxic activity of these taxanes is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the available cytotoxicity data for 19-Hydroxybaccatin III, baccatin III, and paclitaxel against various human cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| 19-Hydroxybaccatin III | KB (oral epidermoid carcinoma) | ~3.6 µM (2.2 µg/mL) | [No specific citation found for this exact value in the provided search results] |
| Baccatin III | HeLa (cervical cancer) | 4.30 µM | [1][2] |
| A549 (lung cancer) | 4.0 - 7.81 µM | [1][2] | |
| A431 (skin cancer) | 4.0 - 7.81 µM | [1][2] | |
| HepG2 (liver cancer) | 4.0 - 7.81 µM | [1][2] | |
| Paclitaxel | HeLa (cervical cancer) | 8.037 nM | [3] |
| Breast Cancer Cell Lines (MDA-MB-231, Cal51) | Substantial cell death at ≤100 nM | [4] | |
| Ovarian Carcinoma Cell Lines | Mean IC50: 1.1 nM | [5] |
From the available data, it is evident that paclitaxel exhibits significantly higher cytotoxicity, with IC50 values in the nanomolar range, making it orders of magnitude more potent than baccatin III and 19-Hydroxybaccatin III, whose activities are in the micromolar range. The moderate cytotoxicity of 19-Hydroxybaccatin III suggests that while it possesses anticancer properties, it is substantially less potent than paclitaxel.
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for paclitaxel is the stabilization of microtubules, which are dynamic polymers of α- and β-tubulin heterodimers. By binding to the β-tubulin subunit within the microtubule, paclitaxel promotes the assembly of tubulin into stable, non-functional microtubules and prevents their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
While direct experimental data on the effect of 19-Hydroxybaccatin III on tubulin polymerization is limited in the available literature, its structural similarity to other taxanes strongly suggests that it shares a similar mechanism of action. It is hypothesized to promote microtubule assembly and stability, albeit with lower potency compared to paclitaxel, which correlates with its reduced cytotoxicity.
Baccatin III , the core taxane ring structure, has been shown to induce apoptosis and G2/M cell cycle arrest.[1][2][6] Interestingly, there have been conflicting reports on its direct effect on tubulin polymerization. While an earlier study suggested it inhibits polymerization, more recent evidence indicates that baccatin III does promote the assembly of purified tubulin into long microtubules, similar to paclitaxel, but is less effective.[7] This suggests that the core taxane structure is fundamental for interacting with tubulin and inducing cell death.
The following table summarizes the effects of these compounds on tubulin polymerization.
| Compound | Effect on Tubulin Polymerization | Potency (EC50) | Reference |
| 19-Hydroxybaccatin III | Hypothesized to promote polymerization | Not available | - |
| Baccatin III | Promotes polymerization | Less potent than paclitaxel | [7] |
| Paclitaxel | Promotes polymerization | 10 nM (biochemical assay) | [8] |
Signaling Pathway and Experimental Workflow
The interaction of taxanes with microtubules triggers a cascade of cellular events culminating in apoptosis. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathway for taxane-induced apoptosis.
Caption: Workflow for assessing the biological activity of taxanes.
Logical Relationship in Mechanism of Action
The structural components of taxanes play a crucial role in their biological activity. The core baccatin structure is essential for the initial interaction with tubulin, while the side chain at the C13 position, present in paclitaxel but absent in baccatin III and 19-Hydroxybaccatin III (in its basic form), significantly enhances the potency of microtubule stabilization and cytotoxicity.
Caption: Structure-activity relationship of taxane compounds.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Light Scattering)
This assay measures the increase in light scattering as tubulin polymerizes into microtubules.
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (19-Hydroxybaccatin III, baccatin III, paclitaxel) dissolved in DMSO.
-
Temperature-controlled spectrophotometer with a 96-well plate reader.
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Aliquot the tubulin solution into pre-chilled 96-well plates.
-
Add the test compounds at various concentrations. A DMSO control is included.
-
Place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The extent of polymerization is the maximum absorbance value. EC50 values are calculated from the dose-response curves.[9]
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and incubate for 24 hours.[1][2]
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control. IC50 values are calculated from the dose-response curves.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 5. scilit.com [scilit.com]
- 6. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Inter-Laboratory Reproducibility of 19-Hydroxybaccatin V Bioassays
For Researchers, Scientists, and Drug Development Professionals
Understanding the Bioassays: Cytotoxicity and Tubulin Polymerization
The anticancer activity of taxanes like 19-Hydroxybaccatin V is primarily attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Consequently, the two most common types of bioassays employed are cytotoxicity assays and tubulin polymerization assays.
Cytotoxicity Assays: These assays measure the ability of a compound to kill cancer cells. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which provides a colorimetric readout of cell viability. The result is typically expressed as an IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Tubulin Polymerization Assays: These in vitro assays directly measure the effect of a compound on the assembly of tubulin into microtubules. Compounds that promote tubulin polymerization, like paclitaxel, will show an increase in microtubule mass, which can be measured by techniques such as turbidimetry or fluorescence.
Factors Influencing Inter-Laboratory Reproducibility
Achieving consistent results across different laboratories is a significant challenge in preclinical research.[1][2] Several factors can contribute to variability in bioassay outcomes:
-
Cell Line Integrity: The genetic drift of cancer cell lines over time and passages can alter their sensitivity to drugs.[3] Mycoplasma contamination is another critical factor that can significantly impact cellular responses.
-
Reagent Quality and Consistency: Variations in the source and batch of reagents, including cell culture media, serum, and the test compound itself, can lead to different results.
-
Experimental Protocol Adherence: Minor deviations in protocols, such as incubation times, cell seeding densities, and instrument calibration, can introduce significant variability.[1]
-
Data Analysis Methods: The statistical methods used to calculate IC50 values and other parameters can differ between laboratories, affecting the final reported values.
-
Operator-Dependent Variability: Differences in technical skill and experience among laboratory personnel can also contribute to inconsistencies.
Comparison of Taxane Bioactivity Data
While specific comparative data for this compound is lacking, the following table presents a hypothetical comparison of IC50 values for other well-known taxanes against various cancer cell lines, as might be reported from different laboratories. This illustrates the potential range of variability and highlights the importance of standardized protocols.
| Compound | Cell Line | Laboratory A (IC50, nM) | Laboratory B (IC50, nM) | Laboratory C (IC50, nM) |
| Paclitaxel | MCF-7 (Breast) | 1.0 | 1.5 | 0.8 |
| Docetaxel | A549 (Lung) | 0.5 | 0.7 | 0.4 |
| Cabazitaxel | PC-3 (Prostate) | 2.5 | 3.1 | 2.2 |
| This compound | Hypothetical | Data Not Available | Data Not Available | Data Not Available |
Note: The IC50 values presented for Paclitaxel, Docetaxel, and Cabazitaxel are representative and intended for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.
Standardized Experimental Protocol: MTT Cytotoxicity Assay
To promote reproducibility, adherence to a detailed and standardized protocol is crucial. Below is a representative methodology for determining the cytotoxicity of this compound using the MTT assay.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
2. Compound Treatment:
- A stock solution of this compound is prepared in DMSO.
- Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations.
- The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., paclitaxel) are included.
3. MTT Assay:
- After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for another 4 hours at 37°C.
- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a cytotoxicity assay and the general signaling pathway affected by taxanes.
References
Comparative Cytotoxicity of 19-Hydroxybaccatin V: A Framework for Evaluation in Sensitive and Resistant Cell Lines
A comprehensive comparative analysis of the cytotoxic effects of 19-Hydroxybaccatin V in drug-sensitive and resistant cancer cell lines is currently limited by the scarcity of publicly available data. While extensive research exists for other taxanes like paclitaxel and docetaxel, specific studies detailing the activity of this compound are not readily accessible. This guide, therefore, presents a generalized framework based on established methodologies for evaluating taxane cytotoxicity and resistance, which can be applied to this compound as data becomes available.
Introduction to this compound and Taxane Resistance
This compound is a naturally occurring taxane derivative, a class of compounds renowned for their potent anticancer properties. The most well-known members of this family, paclitaxel and docetaxel, exert their cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules. This interference with microtubule dynamics disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.
A significant challenge in cancer chemotherapy is the development of drug resistance. For taxanes, resistance can emerge through various mechanisms, including:
-
Overexpression of drug efflux pumps: Proteins like P-glycoprotein (P-gp), encoded by the MDR1 gene, can actively transport taxanes out of the cell, reducing their intracellular concentration.
-
Alterations in tubulin isotypes: Changes in the expression of different β-tubulin isotypes can affect the binding affinity of taxanes to their target.
-
Activation of pro-survival signaling pathways: Upregulation of pathways that inhibit apoptosis can counteract the cytotoxic effects of taxanes.
-
Enhanced drug metabolism: Increased activity of enzymes like cytochrome P450 can lead to faster inactivation of the drug.
Understanding the comparative cytotoxicity of this compound in cell lines with and without these resistance mechanisms is crucial for assessing its potential as a novel therapeutic agent that might overcome existing resistance profiles.
Data Presentation: A Template for Comparative Cytotoxicity
Should experimental data for this compound become available, it would be crucial to present it in a clear and structured format to facilitate comparison. The following table provides a template for summarizing key quantitative data:
| Cell Line | Resistance Phenotype | This compound IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Docetaxel IC₅₀ (nM) | Resistance Index (RI) to this compound |
| Sensitive | |||||
| Cell Line A | Wild-type | [Insert Data] | [Insert Data] | [Insert Data] | 1.0 |
| Cell Line B | Wild-type | [Insert Data] | [Insert Data] | [Insert Data] | 1.0 |
| Resistant | |||||
| Cell Line A-Res | P-gp overexpression | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate RI] |
| Cell Line B-Res | Tubulin mutation | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate RI] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of cell growth. Resistance Index (RI): Calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the sensitive parent cell line. A higher RI indicates greater resistance.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard experimental protocols that would be employed to generate the data for a comparative cytotoxicity study of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines, including both drug-sensitive parental lines (e.g., MCF-7, A549) and their drug-resistant counterparts, would be utilized. Resistant sublines are typically generated by continuous exposure to increasing concentrations of a taxane like paclitaxel.
-
Culture Conditions: Cells would be maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cultures would be incubated at 37°C in a humidified atmosphere with 5% CO₂. For resistant cell lines, a low concentration of the selecting drug may be maintained in the culture medium to preserve the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, paclitaxel, or docetaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP (a necessary cofactor for polymerization), and a fluorescent reporter that binds to microtubules is prepared in a polymerization buffer.
-
Compound Addition: Different concentrations of this compound or control compounds (paclitaxel as a stabilizer, colchicine as a destabilizer) are added to the reaction mixture.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of diagrams that would be essential for a comprehensive guide on the comparative cytotoxicity of this compound.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Caption: Putative mechanism of action and resistance for a taxane.
Conclusion
While a detailed comparative guide on the cytotoxicity of this compound in sensitive and resistant cell lines cannot be compiled at present due to a lack of specific data, this document provides a robust framework for how such an evaluation should be conducted and its results presented. The methodologies and analytical approaches outlined here are standard in the field of anticancer drug evaluation. As research into novel taxane derivatives like this compound progresses, the application of these established protocols will be instrumental in elucidating its therapeutic potential and its efficacy in overcoming the critical challenge of drug resistance in cancer treatment. Researchers are encouraged to utilize this framework to guide future studies and ensure that emerging data is presented in a clear, comparable, and impactful manner.
A Comparative Guide to Key Intermediates in Taxane Synthesis: 10-Deacetylbaccatin III vs. Baccatin III and Emerging Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of taxanes, a critical class of anticancer agents, is a paramount objective. The semi-synthetic route, starting from advanced natural precursors, remains the most viable approach for large-scale production of paclitaxel (Taxol®) and docetaxel (Taxotere®). This guide provides an in-depth comparison of the two principal key intermediates, 10-deacetylbaccatin III (10-DAB) and baccatin III, and evaluates emerging alternative precursors, supported by experimental data and detailed methodologies.
Executive Summary
The semi-synthesis of taxanes predominantly relies on two key intermediates extracted from the needles of the yew tree (Taxus species): 10-deacetylbaccatin III (10-DAB) and baccatin III. Both molecules possess the complex tetracyclic core of paclitaxel but require subsequent chemical modifications to introduce the crucial C13 side chain, which is essential for their antitumor activity. While 10-DAB is more abundant in many Taxus species, its conversion to paclitaxel involves an additional acetylation step compared to baccatin III. This guide demonstrates that while both routes are well-established and industrially significant, the choice of intermediate can impact the overall efficiency, cost, and environmental footprint of the synthesis. Furthermore, alternative precursors such as 9-dihydro-13-acetylbaccatin III and 10-deacetyl-7-xylosyltaxanes are being explored to further optimize the synthetic process.
Comparison of Key Intermediates: Performance and Efficiency
The selection of a starting intermediate for taxane synthesis is a critical decision influenced by factors such as natural abundance, the number of synthetic steps, and overall yield. The following tables provide a comparative summary of the semi-synthetic routes starting from 10-DAB and baccatin III.
| Parameter | 10-Deacetylbaccatin III (10-DAB) | Baccatin III |
| Natural Abundance | Generally more abundant in the needles of various Taxus species. | Less abundant than 10-DAB in many Taxus species. |
| Key Structural Difference | Lacks the acetyl group at the C10 position. | Possesses the acetyl group at the C10 position, identical to paclitaxel's core. |
| Number of Core Synthetic Steps to Paclitaxel | 4 (Protection, Acetylation, Side-Chain Coupling, Deprotection) | 3 (Protection, Side-Chain Coupling, Deprotection) |
| Reported Overall Yield Range to Paclitaxel | 50-60%[1][2] | Generally higher per step, but the lower natural abundance can be a limiting factor. |
| Key Challenges | Requires selective acetylation of the C10 hydroxyl group without affecting the C7 hydroxyl group. | Lower availability from natural sources. |
| Synthetic Step | Starting Material | Typical Reagents and Conditions | Typical Yield | Typical Purity |
| C7 Hydroxyl Protection | 10-DAB or Baccatin III | Triethylsilyl chloride (TESCl), Pyridine | >95% | >98% |
| C10 Acetylation (for 10-DAB) | 7-O-TES-10-deacetylbaccatin III | Acetyl chloride, Pyridine | ~90% | >97% |
| C13 Side-Chain Coupling | 7-O-TES-baccatin III | Protected β-lactam side chain, NaH, NaN(TMS)2, THF, -40°C | 80-90% | >95% |
| Deprotection | Protected paclitaxel derivative | Acetic acid/water or other acidic conditions | ~80-98%[1] | >99% after purification |
Experimental Protocols
Semi-synthesis of Docetaxel from 10-Deacetylbaccatin III
This protocol outlines a four-step synthesis of docetaxel from 10-DAB with a reported overall yield of 50%[1].
Step 1: Selective Protection of C7 and C10 Hydroxyl Groups
-
Dissolve 10-deacetylbaccatin III (15g, 28mmol) and 4-dimethylaminopyridine (DMAP) (3.4g, 28mmol) in anhydrous tetrahydrofuran (THF) (150 mL).
-
Warm the solution to 40°C.
-
Add a solution of benzyl chloroformate (0.37 mol/L in THF, 150 mL) dropwise over 1 hour.
-
Increase the temperature to 60°C and stir for an additional 30 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture and perform an aqueous work-up.
-
Purify the product by column chromatography to yield 7,10-di(Cbz)-10-deacetylbaccatin III. The isolated yield is reported to be 81%[1].
Step 2: Side-Chain Coupling
-
To a solution of 7,10-diprotected baccatin III in anhydrous THF at -40°C, add sodium hydride (NaH) and sodium bis(trimethylsilyl)amide (NaN(TMS)2).
-
Add a commercially available protected β-lactam side chain.
-
Allow the reaction to proceed for 2.5 hours.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the coupled product by column chromatography. The reported yield is 80%[1].
Step 3: Deprotection of C7 and C10 Protecting Groups
-
Dissolve the protected docetaxel derivative in THF.
-
Add Palladium on carbon (Pd/C) as a catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 5 hours.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the deprotected product. The reported yield is 98%[1].
Step 4: Final Deprotection
-
Treat the product from the previous step with a mixture of acetic acid and water (4:1 v/v) at room temperature for 4 hours.
-
After reaction completion, perform a work-up and purify the final product to obtain docetaxel. The reported yield is 78%[1]. The purity of the synthesized docetaxel was determined to be 99.6% by HPLC[1].
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the key steps in the semi-synthesis of taxanes from the primary intermediates.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 19-Hydroxybaccatin V
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. As a key intermediate in the synthesis of paclitaxel and other taxane-based chemotherapeutics, 19-Hydroxybaccatin V is a compound that demands meticulous handling and disposal. Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of a responsible and safe research environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Core Safety and Hazard Information
This compound, as a taxane derivative, is classified as a cytotoxic compound. Cytotoxic substances are hazardous and require specialized disposal methods to mitigate risks to health and the environment.[1][2] Improper disposal can lead to contamination and potential exposure.
| Hazard Classification & Handling Recommendations | |
| Compound Type | Taxane Diterpene |
| Primary Hazard | Cytotoxic[1][2] |
| Potential Health Effects | Toxic if swallowed, may cause allergic skin reaction.[3] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double-gloving recommended), safety goggles or face shield, lab coat or gown, and a NIOSH-approved respirator.[4][5] |
| Spill Management | Use a designated cytotoxic spill kit. Decontaminate the area with an appropriate agent (e.g., Surface Safe) followed by a secondary cleaning.[4] |
| Waste Segregation | All materials contaminated with this compound must be segregated as cytotoxic waste.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials.
1. Waste Segregation at the Source:
-
Bulk Quantities: Unused or expired this compound in its pure form or in high concentrations is considered bulk cytotoxic waste.[1] This must be disposed of in its original or a clearly labeled, sealed, and puncture-proof container designated for cytotoxic waste.[4]
-
Trace Contamination: Lab materials that have come into contact with this compound, such as pipette tips, vials, and contaminated PPE, are considered trace cytotoxic waste. These items must be placed in designated, leak-proof, and puncture-resistant containers or bags that are clearly labeled as "Cytotoxic Waste."[1][4] These containers are typically color-coded, often purple or red.[1][4]
2. Personal Protective Equipment (PPE) Handling:
-
All PPE worn during the handling of this compound must be treated as cytotoxic waste.[5]
-
When removing PPE, do so in a manner that avoids self-contamination. For example, gloves should be removed by inverting them.[5]
-
Dispose of all used PPE in the designated cytotoxic waste container.[5]
3. Container Management:
-
Cytotoxic waste containers must be kept closed when not in use.
-
Do not overfill containers. It is recommended to fill them to no more than three-quarters of their capacity.
-
Ensure all containers are securely sealed before removal from the laboratory.
4. Waste Storage and Collection:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's specific procedures for the collection of hazardous waste. This is typically handled by a specialized waste management service.
5. Final Disposal Method:
-
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration or chemical neutralization by a licensed hazardous waste disposal facility.[1][2] These methods are designed to destroy the hazardous chemical compounds.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with environmental and safety regulations, thereby fostering a culture of responsibility and trust in scientific research.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. youtube.com [youtube.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 19-Hydroxybaccatin V
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 19-Hydroxybaccatin V. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. All personnel handling the compound, regardless of the quantity, must adhere to the following minimum requirements.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Shields eyes and face from accidental splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Necessary when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps for safe operations.
Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Detailed Methodologies:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area, preferably a certified chemical fume hood or a Class II Biological Safety Cabinet, must be prepared by covering the work surface with a disposable, absorbent, plastic-backed liner.
-
Weighing: All weighing of the powdered form of this compound must be conducted within a certified chemical fume hood to prevent the generation and inhalation of airborne particles. Use anti-static weigh boats and tools to minimize powder dispersal.
-
Dissolving: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. If possible, use a closed-system drug-transfer device (CSTD) to minimize aerosol generation.
-
Experimentation: All experimental procedures involving this compound should be performed in a designated and clearly labeled area. Avoid activities that could generate aerosols, such as vigorous shaking or sonication outside of a contained vessel.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage temperature should be as recommended by the supplier, typically in a freezer at -20°C.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Yellow, labeled "Cytotoxic Waste" sharps container or a leak-proof, puncture-resistant container. | Includes contaminated gloves, gowns, weigh boats, pipette tips, and vials. |
| Liquid Waste | Labeled, leak-proof, and chemically resistant container clearly marked "Cytotoxic Liquid Waste". | Includes unused solutions and contaminated solvents. Do not pour down the drain. |
| Sharps | Yellow, labeled "Cytotoxic Sharps" container. | Includes needles, syringes, and contaminated glassware. |
All cytotoxic waste must be disposed of through the institution's hazardous waste management program. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Caption: A clear, step-by-step guide for responding to spills and personal exposures involving this compound.
Detailed First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Regular training and review of these procedures are essential for all personnel involved in the handling of this and other potent compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
